5-(Pyrimidin-5-yl)isophthalic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8N2O4 |
|---|---|
Molecular Weight |
244.20 g/mol |
IUPAC Name |
5-pyrimidin-5-ylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)8-1-7(2-9(3-8)12(17)18)10-4-13-6-14-5-10/h1-6H,(H,15,16)(H,17,18) |
InChI Key |
FIXCBJPJNDNUOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CN=CN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
5-(Pyrimidin-5-yl)benzene-1,3-dicarboxylic acid chemical structure
An in-depth technical guide on the chemical structure, synthesis, and application of 5-(Pyrimidin-5-yl)benzene-1,3-dicarboxylic acid.[1]
Structural Analysis, Synthesis, and Applications in Reticular Chemistry
Executive Summary
5-(Pyrimidin-5-yl)benzene-1,3-dicarboxylic acid (CAS: 1417570-15-0 ), often abbreviated as H₂L or H₂pymip in literature, is a bifunctional hetero-organic ligand critical to the field of Metal-Organic Frameworks (MOFs).[1] Its structure combines a robust isophthalic acid moiety (providing structural rigidity and coordination strength) with a pyrimidine ring (providing Lewis basic nitrogen sites).[1]
This compound is the primary linker in high-performance gas-sorption materials such as NJFU-2 and NJU-Bai8 . Its unique "dual-functionality"—acting as both a structural strut and a chemical interaction site—makes it a high-value target for researchers developing materials for selective CO₂ capture and catalytic scaffolds.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
Structural Identity
The molecule consists of two aromatic rings connected by a single C-C bond (biaryl system).[1] The central benzene ring is substituted at the 1 and 3 positions with carboxylic acid groups, and at the 5 position with a pyrimidin-5-yl group.[1]
| Property | Data |
| IUPAC Name | 5-(Pyrimidin-5-yl)benzene-1,3-dicarboxylic acid |
| Common Synonyms | 5-(Pyrimidin-5-yl)isophthalic acid; H₂pymip |
| CAS Number | 1417570-15-0 |
| Molecular Formula | C₁₂H₈N₂O₄ |
| Molecular Weight | 244.20 g/mol |
| Symmetry Point Group | |
| pKa (Predicted) |
Functional Group Analysis[1]
-
Isophthalate Moiety (Structural): The 1,3-dicarboxylate arrangement allows for the formation of discrete metal clusters (Secondary Building Units or SBUs), most notably the "copper paddlewheel" (
) or similar cobalt/zinc clusters.[1] This geometry typically dictates a bent coordination angle of 120°, favoring the formation of Kagomé lattices or (3,24)-connected networks.[1] -
Pyrimidine Moiety (Functional): The pyrimidine ring contains two nitrogen atoms at the meta positions relative to the biaryl bond.[1] In many MOF structures (e.g., NJFU-2), these nitrogens remain uncoordinated , acting as exposed Lewis basic sites.[1] These sites possess a high affinity for quadrupolar molecules like CO₂, significantly enhancing gas selectivity over N₂ or CH₄.[1]
Structural Topology Diagram
The following diagram illustrates the connectivity and the distinct roles of the two aromatic systems.
Figure 1: Functional decomposition of the ligand showing the separation between the structural coordination domain (blue) and the functional gas-interacting domain (red).[1]
Synthesis Protocol
The synthesis of 5-(pyrimidin-5-yl)isophthalic acid is typically achieved via a Suzuki-Miyaura cross-coupling reaction.[1] This method is preferred for its tolerance of functional groups and high yield in biaryl bond formation.
Retrosynthetic Analysis
-
Precursors: Dimethyl 5-bromoisophthalate + Pyrimidine-5-boronic acid.[1]
-
Key Transformation: Pd-catalyzed C-C bond formation.
-
Final Step: Saponification (Hydrolysis) of the ester to the acid.[1]
Step-by-Step Experimental Workflow
Step 1: Suzuki Coupling (Ester Formation)
-
Reagents:
-
Procedure:
-
Degas solvents thoroughly with
or Argon (Critical to prevent catalyst deactivation).[1] -
Combine reagents in a Schlenk flask or pressure vial.
-
Heat to reflux (approx. 90-100°C) for 24–48 hours under inert atmosphere.
-
Monitoring: Check progress via TLC (Ethyl Acetate/Hexane) or LC-MS.
-
-
Workup:
-
Cool to room temperature.[2] Filter through Celite to remove Palladium black.
-
Concentrate filtrate under reduced pressure.
-
Extract with Ethyl Acetate/Brine. Dry organic layer over
. -
Purify via column chromatography (Silica gel) to obtain Dimethyl 5-(pyrimidin-5-yl)isophthalate .
-
Step 2: Hydrolysis (Acid Formation) [1]
-
Reagents:
-
Procedure:
-
Dissolve ester in solvent mixture.
-
Add base solution and stir at reflux (60-70°C) for 12 hours.
-
Validation: Solution should become clear (homogeneous).
-
-
Isolation:
Synthesis Logic Diagram
Figure 2: Synthetic pathway for the production of the ligand from commercial precursors.
Applications in Materials Science (MOFs)[1][3][6][7][11]
The primary utility of this ligand is in the construction of Metal-Organic Frameworks .[1] The ligand is designed to solve a specific problem: increasing CO₂ selectivity without sacrificing pore volume.[1]
Case Study: NJFU-2 (Cobalt-Based MOF)
-
Composition:
where L is the deprotonated ligand.[1] -
Topology: The carboxylate groups form "paddlewheel" clusters (
) which act as 4-connected nodes.[1] The ligand acts as a linker.[1][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Mechanism of Action:
-
Pore Structure: The isophthalate backbone creates large channels.[1]
-
Selectivity: The pyrimidine rings protrude into these channels.[1] The uncoordinated nitrogen atoms create localized dipoles.[1]
-
Interaction:
(quadrupolar) interacts strongly with these N-sites via dipole-quadrupole interactions, while and (non-polar) interact weakly.[1]
-
-
Performance: NJFU-2 exhibits high
selectivity (approx. 195:1) andngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> selectivity (approx. 26:1) at ambient conditions.[4][5]
Coordination Modes
The ligand displays versatile coordination chemistry:[1]
-
Bis-bidentate (Bridging): Both carboxylates bind to metal centers (standard MOF formation).
-
Monodentate (N-donor): In rare cases or specific synthesis conditions, the pyrimidine nitrogen can bind to soft metals (Ag, Cu), leading to mixed-connectivity frameworks.[1]
Characterization Standards
To ensure the integrity of the synthesized ligand before use in MOF growth, the following characterization data must be verified:
-
¹H NMR (DMSO-d₆, 300/400 MHz):
-
IR Spectroscopy (FT-IR):
References
-
Synthesis and MOF Application (NJFU-2)
-
NJU-Bai8 Framework
-
Ligand Properties & CAS Data
-
PubChem Compound Summary for CID 71313494 (5-(Pyrimidin-5-yl)isophthalic acid). [1]
-
-
General Suzuki Coupling Methodology for Isophthalates
Sources
- 1. Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review [mdpi.com]
- 2. 5-(pyrimidin-5-yl)isophthalic acid - CD Bioparticles [cd-bioparticles.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-(Pyrimidin-5-yl)isophthalic acid | 1417570-15-0 [sigmaaldrich.com]
- 5. nanochemazone.com [nanochemazone.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-(Pyrimidin-5-yl)isophthalic Acid: A Core Building Block for Advanced Supramolecular Architectures
For Immediate Release
This technical guide provides a comprehensive overview of 5-(Pyrimidin-5-yl)isophthalic acid, a heterocyclic dicarboxylic acid linker critical to the development of advanced materials. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this versatile molecule, particularly in the field of Metal-Organic Frameworks (MOFs).
Executive Summary
5-(Pyrimidin-5-yl)isophthalic acid is a rationally designed organic linker that combines the structural rigidity of an isophthalic acid backbone with the specific coordination geometry and hydrogen bonding capabilities of a pyrimidine moiety. This unique combination makes it a highly valuable component in the construction of crystalline, porous materials known as Metal-Organic Frameworks. These MOFs, built using this linker, are at the forefront of research in gas storage, catalysis, and, most notably, advanced drug delivery systems. This guide will detail the fundamental properties of 5-(Pyrimidin-5-yl)isophthalic acid, outline a validated synthetic pathway, and explore its applications in creating functional materials for the pharmaceutical and biotechnology sectors.
Molecular and Physicochemical Properties
The foundational characteristics of 5-(Pyrimidin-5-yl)isophthalic acid are summarized below. These properties are essential for its identification, quality control, and rational application in material synthesis.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₈N₂O₄ | [1] |
| Molecular Weight | 244.21 g/mol | [1] |
| CAS Number | 1417570-15-0 | [1] |
| Appearance | White to off-white powder | Commercially available data |
| Purity | ≥99% (typical for research grade) | Commercially available data |
| Storage Conditions | Store in an airtight, light-resistant container at room temperature. | [1] |
Molecular Structure:
The structure consists of a central benzene ring substituted with two carboxylic acid groups at the 1 and 3 positions (isophthalic acid). A pyrimidine ring is attached at the 5-position of the benzene ring via a carbon-carbon bond. The presence of two nitrogen atoms in the pyrimidine ring offers distinct coordination sites and hydrogen bond accepting capabilities compared to its pyridine-based analogue, 5-(pyridin-4-yl)isophthalic acid.
Caption: Chemical structure of 5-(Pyrimidin-5-yl)isophthalic acid.
Synthesis Pathway and Experimental Protocol
The synthesis of 5-(Pyrimidin-5-yl)isophthalic acid is most effectively achieved through a multi-step process involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by ester hydrolysis. This method provides a high degree of control and generally results in good yields.
Rationale for Synthetic Strategy
The Suzuki-Miyaura coupling is the cornerstone of this synthesis due to its high functional group tolerance, mild reaction conditions, and commercial availability of the necessary precursors. The strategy involves creating the core C-C bond between the isophthalate and pyrimidine rings first, using ester-protected carboxylic acids. This protection is crucial as free carboxylic acids can interfere with the catalytic cycle. The final step, a straightforward hydrolysis, deprotects the carboxylic acids to yield the target molecule.
Caption: Synthetic workflow for 5-(Pyrimidin-5-yl)isophthalic acid.
Experimental Protocol
Step 1: Synthesis of Diethyl 5-(pyrimidin-5-yl)isophthalate
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add diethyl 5-bromoisophthalate (1.0 eq), pyrimidine-5-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure ester intermediate.
Step 2: Synthesis of 5-(Pyrimidin-5-yl)isophthalic acid
-
Reaction Setup: Dissolve the purified diethyl 5-(pyrimidin-5-yl)isophthalate (1.0 eq) in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of sodium hydroxide or potassium hydroxide (e.g., 5.0 eq) and heat the mixture to reflux for 4-8 hours until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold water to remove inorganic salts, followed by a wash with a small amount of cold ethanol or diethyl ether. Dry the product under vacuum to yield pure 5-(pyrimidin-5-yl)isophthalic acid.
Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures based on the molecular structure and data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | - Carboxylic Acid Protons (-COOH): A broad singlet in the downfield region (δ > 13 ppm).- Pyrimidine Protons: Singlets or doublets between δ 8.5-9.5 ppm.- Isophthalate Protons: A singlet and a doublet in the aromatic region (δ 8.0-8.8 ppm). |
| ¹³C NMR | - Carboxylic Carbonyls (-COOH): Peaks around δ 165-170 ppm.- Aromatic & Pyrimidine Carbons: Multiple peaks in the range of δ 120-160 ppm. |
| FT-IR (ATR) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1720 cm⁻¹.- C=C and C=N Stretches (Aromatic/Pyrimidine): Multiple absorptions in the 1400-1620 cm⁻¹ region. |
| Mass Spec (ESI-) | - [M-H]⁻: Expected peak at m/z ≈ 243.2. |
Applications in Drug Development and Research
The primary application of 5-(pyrimidin-5-yl)isophthalic acid is as a specialized organic linker for the synthesis of Metal-Organic Frameworks. The pyrimidine unit provides an additional site for coordination or post-synthetic modification, which is highly advantageous for drug delivery applications.
Role as a MOF Linker
MOFs are crystalline materials with well-defined pores that can be used to store and deliver guest molecules, such as therapeutic agents.[2][3] The properties of the MOF, including pore size, stability, and drug affinity, are directly influenced by the choice of the organic linker. 5-(Pyrimidin-5-yl)isophthalic acid is used to construct MOFs like NJU-Bai8 and CIAC-224 .[1]
-
Rationale for Use: The pyrimidine's nitrogen atoms can act as hydrogen bond acceptors or secondary metal coordination sites, influencing the framework's topology and its interaction with encapsulated drug molecules. This can lead to higher drug loading capacities and more controlled release profiles.[4][5]
MOF-Based Drug Delivery Systems
MOFs synthesized from this linker are being actively investigated as next-generation drug delivery vehicles.[6][7]
-
Targeted Delivery: The surface of these MOFs can be functionalized, for example, by coating with polymers like hyaluronic acid, to target specific cancer cells that overexpress certain receptors (e.g., CD44).[7]
-
Controlled Release: The porous structure protects the drug from degradation in the physiological environment and allows for a sustained release, which can reduce dosing frequency and minimize side effects.[4]
-
Combination Therapy: MOFs such as PCN-224, which has a similar porphyrin-based linker structure, can be used for dual chemo- and photodynamic therapy, showcasing the potential for multi-modal treatment strategies.[7]
The development of biocompatible MOFs is a key area of research, with computational and machine learning models being used to predict the toxicity of linkers and guide the rational design of safer materials for clinical applications.[8]
Conclusion
5-(Pyrimidin-5-yl)isophthalic acid is more than just a chemical compound; it is a key architectural component for the construction of highly functional, next-generation materials. Its well-defined structure and versatile coordination chemistry make it an indispensable tool for researchers in materials science and drug development. The ability to precisely control the synthesis of MOFs using this linker opens up new avenues for creating sophisticated drug delivery systems with enhanced efficacy and targeting capabilities. As research continues, this molecule is expected to play an increasingly important role in the advancement of personalized medicine and targeted therapeutics.
References
-
CD Bioparticles. 5-(pyrimidin-5-yl)isophthalic acid. Available at: [Link]
-
Bentham Science Publishers. Metal-Organic Framework (MOF)-Based Drug Delivery. Available at: [Link]
-
Royal Society of Chemistry. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Available at: [Link]
-
ResearchGate. Synthesis, Characterization, and Crystal Structure of Three Coordination Polymers from 5-(Pyridin-2-ylmethyl)aminoisophthalic Acid. Available at: [Link]
-
American Chemical Society. Puffed-up MOFs for improved drug delivery. Available at: [Link]
-
MDPI. Metal–Organic Framework-Based Drug Delivery Systems for Cancer Therapy: A Review. Available at: [Link]
-
National Center for Biotechnology Information. Metal-organic frameworks for advanced drug delivery. Available at: [Link]
-
OSTI.GOV. Coordination polymers of 5-substituted isophthalic acid (Journal Article). Available at: [Link]
-
Royal Society of Chemistry. Coordination polymers of 5-substituted isophthalic acid. Available at: [Link]
-
PubMed. Collaborative Combination of Metal-Organic Framework and Biopolymer for Advanced Anticancer Therapy. Available at: [Link]
-
ResearchGate. Metal–Organic Frameworks with Pyridyl-Based Isophthalic Acid and Their Catalytic Applications in Microwave Assisted Peroxidative Oxidation of Alcohols and Henry Reaction. Available at: [Link]
-
National Center for Biotechnology Information. Metal-organic frameworks in oral drug delivery. Available at: [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Available at: [Link]
-
MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]
-
ChemRxiv. Guiding the rational design of biocompatible metal-organic frameworks for drug delivery. Available at: [Link]
Sources
- 1. 5-(pyrimidin-5-yl)isophthalic acid - CD Bioparticles [cd-bioparticles.net]
- 2. eurekaselect.com [eurekaselect.com]
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- 4. acs.org [acs.org]
- 5. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MOF × Biopolymer: Collaborative Combination of Metal-Organic Framework and Biopolymer for Advanced Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Engineering Lewis-Basic Pores: A Technical Guide to Pyrimidine-Functionalized Isophthalic Acid MOFs
Executive Summary
This technical guide details the design, synthesis, and application of 5-(pyrimidin-5-yl)isophthalic acid (H₂pmip) ligands in Metal-Organic Frameworks (MOFs). Unlike standard benzene-1,3-dicarboxylic acid linkers, pyrimidine-functionalized variants introduce accessible Lewis basic nitrogen sites (N-donors) directly into the pore environment without post-synthetic modification.
For researchers in gas separation and drug delivery, this ligand class offers a critical advantage: enhanced host-guest interaction energies (
Part 1: Ligand Design & Synthesis (The "How")
The Structural Argument
The core design philosophy utilizes the 5-position of the isophthalate ring to project a functional group into the MOF pore.
-
Why Pyrimidine? Compared to a phenyl or methyl group, the pyrimidine ring is electron-deficient but possesses two accessible lone pairs on the nitrogen atoms.
-
The Effect: When assembled into a MOF (e.g., Cu-paddlewheel based NOTT-100 or UTSA-76 analogs), these N-sites point into the cage, creating a high-density electrostatic field ideal for polarizing
or binding drug molecules via dipole-dipole interactions.
Synthetic Protocol: Suzuki-Miyaura Coupling
The synthesis relies on a robust Palladium-catalyzed cross-coupling between an aryl halide and a heteroaryl boronic acid.[1]
Reagents:
-
Precursor A: Dimethyl 5-bromoisophthalate (CAS: 120155-08-4)
-
Precursor B: Pyrimidine-5-boronic acid (CAS: 109299-78-7)
-
Catalyst:
or -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 250 mL Schlenk flask and backfill with Argon (
) three times. This is critical; promotes homocoupling of the boronic acid, reducing yield. -
Loading: Charge the flask with Precursor A (1.0 eq), Precursor B (1.2 eq), and
(3.0 eq). -
Solvation: Add degassed Dioxane/Water mixture. Bubble
through the solution for 20 minutes. -
Catalysis: Add Pd catalyst (5 mol%) quickly against a counter-flow of Argon.
-
Reflux: Heat to 90°C for 24–48 hours. Monitor via TLC (Silica, Hexane:EtOAc 3:1).
-
Hydrolysis (Critical): The resulting ester must be hydrolyzed. Evaporate dioxane, resuspend in THF/MeOH, and add 2M NaOH. Reflux for 12 hours.
-
Acidification: Cool to 0°C and acidify with dilute HCl to pH 2. The white precipitate is the target ligand H₂pmip .
Synthesis Workflow Visualization
Figure 1: Synthetic pathway for H₂pmip ligand generation ensuring high purity for MOF growth.
Part 2: MOF Assembly & Reticular Chemistry
Solvothermal Growth (Cu-Paddlewheel Topology)
To maximize the utility of the pyrimidine functionality, we target an (nbo) or (rht) topology using Copper(II) nodes. This creates "open metal sites" (Lewis acid) working in tandem with the ligand's pyrimidine (Lewis base).
Protocol:
-
Dissolution: Dissolve
(0.1 mmol) and (0.1 mmol) in a mixture of DMF/Ethanol/Water (10:1:1 v/v). -
Acid Modulation: Add 50
of glacial acetic acid.-
Expert Insight: The acid competes with the ligand for metal coordination, slowing nucleation. This results in larger, higher-quality single crystals rather than microcrystalline powder.
-
-
Heating: Seal in a scintillation vial or autoclave and heat at 80°C for 48 hours.
-
Activation: Solvent exchange with acetone (3x daily for 3 days) followed by supercritical
drying or heating under vacuum at 100°C.
Structural Validation
Before application testing, the material must be validated:
-
PXRD: Confirm phase purity against simulated patterns (e.g., NOTT-100 isostructural).
-
BET Analysis: Expect Type I isotherms (microporous). Surface areas should range between 2200–2800 m²/g .
Part 3: Functional Applications & Performance
Carbon Capture ( )
The pyrimidine group enhances the Isosteric Heat of Adsorption (
-
Mechanism: The lone pair on the pyrimidine nitrogen donates electron density to the electron-deficient carbon atom of
(Lewis Acid-Base interaction). -
Performance Data:
| Material | Ligand Functionalization | ||
| NOTT-101 (Reference) | None (Benzene) | ~18 wt% | 22-24 |
| UTSA-76a (Target) | Pyrimidine | ~22 wt% | 28-30 |
Note: Data derived from comparative studies of isostructural MOFs [1, 2].
Drug Delivery (Nucleoside Analogs)
For drug development professionals, this MOF class is a prime candidate for delivering fluorinated nucleosides like 5-Fluorouracil (5-FU) .
-
Logic: 5-FU contains a pyrimidine ring.[2] The MOF linker (also a pyrimidine) creates a chemical environment that favors
- stacking and hydrogen bonding with the drug payload, leading to higher loading capacity compared to unfunctionalized MOFs. -
Loading Protocol: Soak activated MOF crystals in a saturated solution of 5-FU in methanol for 72 hours.
Functional Mechanism Visualization
Figure 2: Mechanistic action of pyrimidine sites facilitating both gas capture and therapeutic loading.
References
-
Li, B., Wen, H.-M., Zhou, W., & Chen, B. (2014). Porous metal–organic frameworks with Lewis basic nitrogen sites for high-capacity methane storage.[3] Energy & Environmental Science, 7(9), 3117-3124.
-
Lin, X., Telepeni, I., Blake, A. J., Dailly, A., Brown, C. M., Simmons, J. M., ... & Schröder, M. (2009). High capacity hydrogen adsorption in Cu(II) tetracarboxylate framework materials: the role of pore size, ligand functionalization, and exposed metal sites. Journal of the American Chemical Society, 131(6), 2159-2171.
-
Horcajada, P., Gref, R., Baati, T., Allan, P. K., Maurin, G., Couvreur, P., ... & Serre, C. (2010). Metal–organic frameworks in biomedicine. Chemical Reviews, 112(2), 1232-1268.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
Thermal Stability and Structural Dynamics of the 5-(Pyrimidin-5-yl)isophthalic Acid Linker in Advanced Metal-Organic Frameworks
Executive Summary
The rational design of Metal-Organic Frameworks (MOFs) for industrial gas separation and pharmaceutical formulation hinges entirely on the thermal and chemical robustness of their organic linkers. The 1[1] (CAS: 1417570-15-0) has emerged as a privileged hetero-functional ligand in advanced materials science. By integrating a rigid isophthalic acid moiety with a pyrimidine ring, this linker provides a unique combination of strong metal-carboxylate coordination and uncoordinated nitrogen sites. This whitepaper provides an in-depth mechanistic analysis of the linker's thermal stability, its performance in derived MOF architectures, and the standardized protocols required to validate these properties.
Mechanistic Drivers of Thermal Stability
The thermal resilience of MOFs constructed from 5-(pyrimidin-5-yl)isophthalic acid is governed by three primary thermodynamic and structural factors:
-
Rigid Biphenyl-like Backbone: The direct C–C coupling between the pyrimidine and benzene rings restricts rotational degrees of freedom. This steric hindrance prevents premature thermal amorphization when the material is subjected to high-temperature activation or sterilization processes.
-
Strong Metal-Oxygen Bonds: The dicarboxylic acid groups form robust paddlewheel secondary building units (SBUs). Whether coordinating with Cu(II) or Co(II), these dense nodes require high activation energy to undergo dissociation, typically pushing the framework's decomposition threshold well beyond 340 °C.
-
Pore Polarization via Pyrimidine N-Sites: Unlike standard biphenyl linkers, the pyrimidine nitrogen atoms act as soft bases. While they primarily serve to polarize the pore surface for enhanced CO₂ adsorption enthalpies[2], their presence alters the electron density of the aromatic system, subtly strengthening the adjacent carboxylate-metal coordination bonds through inductive effects.
Logical pathway of structural features driving thermal stability in the linker.
Comparative Thermal Profiling in MOF Architectures
The linker's structural versatility is best demonstrated by analyzing its isostructural MOF derivatives, notably the NJU-Bai8 and NJFU-2 frameworks.
-
NJU-Bai8: Constructed with Cu(II) nodes,2[2]. It exhibits a distinct gate-opening effect, making it highly effective for C₃H₆/C₃H₈ separation[3]. However, the Cu(II) centers experience Jahn-Teller distortion, which introduces slight mechanical strain into the framework at elevated temperatures.
-
NJFU-2: By substituting Cu(II) with Co(II),. This structural relaxation translates to exceptional thermal stability, maintaining framework integrity up to ~350 °C, alongside a moderate BET surface area of 1223 m²/g.
Quantitative Thermal and Textural Data
| MOF Designation | Metal Node | Topology | BET Surface Area (m²/g) | Decomposition Temp (°C) | Primary Application |
| NJU-Bai8 | Cu(II) | rtl | ~1050 | > 340 °C | C₃H₆/C₃H₈ Separation |
| NJFU-2 | Co(II) | rtl | 1223 | > 350 °C | CO₂/N₂ Capture |
Experimental Methodologies: Thermal Validation Protocol
To establish absolute trustworthiness in thermal stability claims, a self-validating experimental workflow must be employed. A Thermogravimetric Analysis (TGA) curve alone is susceptible to misinterpretation, as early mass loss (desolvation) can be mistaken for framework collapse. By cross-referencing the TGA plateau with in-situ Powder X-Ray Diffraction (PXRD), researchers can definitively validate that the framework's topology remains intact up to the decomposition threshold.
Self-validating experimental workflow for assessing MOF thermal stability.
Step-by-Step Methodology
Phase 1: Sample Preparation & Activation
-
Immerse the as-synthesized MOF crystals in a volatile exchange solvent (e.g., methanol) for 72 hours, refreshing the solvent every 24 hours. Causality: High-boiling synthesis solvents like DMF must be removed; otherwise, their high evaporation temperatures will overlap with the framework's thermal stress limits, skewing TGA results.
-
Evacuate the solvent-exchanged sample under dynamic vacuum at 120 °C for 12 hours to yield the fully activated phase.
Phase 2: Thermogravimetric Analysis (TGA)
-
Load 5–10 mg of the activated sample into an alumina crucible within a calibrated thermo-microbalance.
-
Purge the system with high-purity N₂ gas (40 mL/min). Causality: An inert atmosphere prevents oxidative degradation, ensuring that the recorded mass loss corresponds strictly to the thermal cracking of the organic linker rather than combustion.
-
Ramp the temperature from 20 °C to 600 °C at a strict heating rate of 10 °C/min.
-
Validation Check: Observe the initial mass loss plateau (typically up to 150 °C). This quantifies any residual guest molecules. True framework decomposition of the 5-(pyrimidin-5-yl)isophthalic acid linker is marked by a sharp, irreversible exothermic mass drop at >340 °C.
Phase 3: In-situ Variable-Temperature PXRD
-
Mount a parallel sample on a variable-temperature PXRD stage under an inert atmosphere.
-
Collect diffraction patterns at 50 °C intervals from 25 °C up to 400 °C.
-
Data Correlation: The framework's thermal stability is only confirmed if the primary Bragg diffraction peaks (corresponding to the rtl topology) remain intact and sharp up to the TGA-identified decomposition temperature.
Conclusion
The 5-(pyrimidin-5-yl)isophthalic acid linker represents a masterclass in reticular chemistry design. By balancing the rigid structural geometry of an isophthalic backbone with the polarizing, soft-base nature of a pyrimidine ring, it yields MOFs capable of withstanding extreme thermal environments (>340 °C). For drug development professionals and materials scientists, standardizing the validation of these thermal properties through coupled TGA and in-situ PXRD ensures that these advanced materials can survive rigorous industrial regeneration and sterilization cycles.
References
-
CD Bioparticles, "5-(pyrimidin-5-yl)isophthalic acid", 1
-
SciSpace, "Opportunities and critical factors of porous metal–organic frameworks for industrial light olefins separation", 3
-
MDPI, "CO2-Selective Capture from Light Hydrocarbon Mixtures by Metal-Organic Frameworks: A Review", 2
-
RSC Advances, "A Porous Cobalt-based MOF with High CO2 Selectivity and Uptake Capacity", Link
-
RSC Advances, "NJFU-2 can be simplified as a (3,6)-connected net", Link
Sources
In-Depth Technical Guide: pKa Profiling and Physicochemical Characterization of 5-(Pyrimidin-5-yl)isophthalic Acid
Executive Summary
5-(Pyrimidin-5-yl)isophthalic acid (CAS: 1417570-15-0) is a highly specialized, bifunctional organic ligand extensively utilized in the synthesis of Metal-Organic Frameworks (MOFs) and as a rigid pharmacophore in advanced drug design[1]. Understanding the precise acid dissociation constants (
Molecular Architecture & Electronic Causality
To understand the ionization profile of 5-(pyrimidin-5-yl)isophthalic acid, one must analyze the electronic interplay between the core isophthalic acid moiety and the pyrimidin-5-yl substituent.
Unsubstituted possesses two carboxylic acid groups with established dissociation constants of
The pyrimidine heterocycle is profoundly electron-deficient due to the high electronegativity of its two nitrogen atoms. It exerts powerful inductive (-I) and resonance (-R) electron-withdrawing effects[3]. According to the Hammett equation ($ \log(K/K_0) = \rho \sigma
Because the reaction constant (
-
(Calculated):
-
(Calculated):
Causality Insight: The electron-withdrawing nature of the pyrimidine ring delocalizes the negative charge of the conjugate base (the carboxylate anions). This thermodynamic stabilization of the anionic state makes it "easier" for the protons to leave, thereby increasing the acidity (lowering the
Logical flow of pyrimidin-5-yl electron-withdrawing effects on isophthalic acid pKa values.
Quantitative Data: Physicochemical Properties
The following table summarizes the comparative quantitative data between the parent compound and the pyrimidine-substituted derivative, highlighting the impact of the heterocycle on physicochemical parameters.
| Property | Isophthalic Acid | 5-(Pyrimidin-5-yl)isophthalic Acid |
| CAS Number | 121-91-5[2] | 1417570-15-0[1] |
| Molecular Weight | 166.13 g/mol [2] | 244.20 g/mol [1] |
| Hammett Constant ( | 0.00 (Reference) | ~ +0.65 |
| 3.70[2] | ~ 3.05 (Calculated) | |
| 4.60[2] | ~ 3.95 (Calculated) | |
| Primary Speciation (pH 7.4) | Fully Ionized (Dianion) | Fully Ionized (Dianion) |
Experimental Workflows: Self-Validating Protocols for pKa Determination
Relying solely on theoretical calculations is insufficient for rigorous drug development or materials science. To establish absolute trustworthiness, researchers must employ a self-validating, orthogonal experimental system. Because rigid aromatic ligands often exhibit poor aqueous solubility, the following step-by-step methodology utilizes a co-solvent extrapolation technique.
Step 1: Potentiometric Titration (Primary Data Acquisition)
-
Solvent Preparation: Prepare a series of aqueous-organic solvent mixtures (e.g., Water/Methanol at 20%, 30%, 40%, and 50% v/v) with a constant ionic strength background (0.15 M KCl).
-
Analyte Dissolution: Dissolve 5-(pyrimidin-5-yl)isophthalic acid to a concentration of 1.0 mM in each solvent system.
-
Titration: Titrate the solutions using standardized 0.1 M KOH under a nitrogen atmosphere at a constant 25.0 ± 0.1 °C.
-
Yasuda-Shedlovsky Extrapolation: Plot the apparent
( ) values against the inverse dielectric constant ( ) of the solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ) to determine the true aqueous .
Step 2: UV-Vis Spectrophotometric Titration (Orthogonal Validation)
Causality: The pyrimidine ring's conjugated
-
Prepare a 50 µM solution of the ligand in a universal buffer system (pH range 1.5 to 7.0).
-
Record the UV-Vis spectra (200–400 nm) at increments of 0.2 pH units.
-
Apply multi-wavelength non-linear regression (e.g., using SQUAD or SPECFIT software) to the absorbance matrix to extract the
values, validating the potentiometric data.
Step 3: H/ C NMR Titration (Site-Specific Mapping)
-
Prepare a 5 mM solution of the ligand in
/DMSO- mixtures. -
Adjust the
using and , measuring the exact with a glass electrode (applying the correction factor: ). -
Monitor the chemical shifts (
) of the aromatic protons. The inflection points of the vs. pH curves will independently confirm and .
Orthogonal experimental workflow for self-validating pKa determination.
Mechanistic Implications in Applied Science
Coordination Chemistry (MOFs):
The lowered
Pharmaceutical Development:
At physiological pH (7.4), both carboxylic acid groups are fully ionized (pH >
References
-
National Center for Biotechnology Information. "Isophthalic Acid" PubChem Compound Summary. Available at: [Link]
-
CD Bioparticles. "5-(pyrimidin-5-yl)isophthalic acid Product Specifications". Available at: [Link]
-
Lee, J., et al. "Computational Estimation of the Acidities of Pyrimidines and Related Compounds." National Library of Medicine (PMC). Available at: [Link]
-
Jaffe, H. H. "Hammett Correlations and Their Applications in Elucidating Reaction Mechanism." Scribd / General Literature. Available at: [Link]
Sources
Technical Guide: Nitrogen-Rich Isophthalic Acid Derivatives for Coordination Chemistry
[1]
Executive Summary
This technical guide analyzes the structural and functional advantages of nitrogen-rich isophthalic acid (IPA) derivatives in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). While unsubstituted isophthalic acid serves as a fundamental
For researchers in drug development and materials science, these derivatives offer a dual-functionality: the carboxylate groups ensure robust metal coordination, while the nitrogen motifs provide "uncoordinated" active sites for post-synthetic modification (PSM), specific guest recognition (sensing), or catalytic activity.[1]
Part 1: Molecular Architecture & Design Principles
The transition from Isophthalic Acid (IPA) to its Nitrogen-rich derivatives is driven by the need to introduce functional heterogeneity into the pore surface.
The Lewis Basicity Gradient
The introduction of nitrogen donors creates a gradient of interaction strengths within the framework.
-
Carboxylate (
): Hard base, drives the formation of Secondary Building Units (SBUs) with high-valent metals (Zr, Ln, Fe).[1] -
Nitrogen Donor (
): Soft/Intermediate base. Depending on the position (ring vs. substituent), it can:-
Participate in coordination (increasing dimensionality).
-
Remain free to act as a Hydrogen Bond Acceptor (enhancing
uptake). -
Act as a fluorescence modulation site (sensing).[2]
-
Topology Control
The geometry of the N-substituent dictates the final network topology.
-
5-Aminoisophthalic acid (5-AIP): The amine group is sterically compact, often retaining the original IPA topology but lining the pores with
groups. -
Pyridine-3,5-dicarboxylic acid:[1][3][4] The nitrogen is part of the ring, reducing steric bulk but altering the dipole moment and acidity of the ring protons.
-
5-(1H-tetrazol-5-yl)isophthalic acid: A bulky, multi-dentate group that can bridge additional metal centers, often leading to high-connectivity networks (e.g., (3,6)-connected nets).[1]
Part 2: Key Ligand Classes & Functional Profiles
5-Aminoisophthalic Acid (5-AIP)[1][6]
-
Role: The "Anchor" Ligand.
-
Key Feature: The free primary amine (
) at the 5-position. -
Application:
-
Drug Delivery: The amine allows for the covalent attachment of drugs via amide coupling post-synthesis.
-
Sensing: Acts as a luminescent antenna. Upon binding analytes (e.g., antibiotics), the energy transfer efficiency changes, resulting in fluorescence quenching or enhancement.[1]
-
Pyridine-3,5-dicarboxylic Acid (3,5-PDC)[1][3]
-
Role: The "Rigid" Linker.
-
Key Feature: Heterocyclic nitrogen.
-
Application: Gas separation (
). The pyridyl nitrogen creates a localized dipole that interacts favorably with the quadrupole of , significantly enhancing enthalpy of adsorption ( ) compared to benzene analogs.
5-(1H-tetrazol-5-yl)isophthalic Acid (H3TZI)[1][7]
Part 3: Visualization of Design Logic
The following diagram illustrates the decision matrix for selecting specific N-rich derivatives based on the desired end-application.
Caption: Decision workflow for selecting N-rich isophthalic derivatives based on electronic and steric requirements.
Part 4: Experimental Protocols
Protocol A: Solvothermal Synthesis of Lanthanide-5-AIP MOF for Sensing
Objective: Synthesize a luminescent probe for antibiotic detection (e.g., Tetracyclines).[1]
Mechanism: The 5-AIP ligand acts as an "antenna," absorbing UV light and transferring energy to the Lanthanide ion (
Materials:
- (Ln = Tb, Eu)[1]
-
Solvent: DMF / Ethanol / DI Water
-
Base: Triethylamine (TEA) (Optional, for deprotonation)[1]
Step-by-Step Methodology:
-
Precursor Dissolution: Dissolve 1.0 mmol of 5-AIP in 10 mL of DMF. In a separate beaker, dissolve 1.0 mmol of
in 5 mL of DI water. -
Mixing: Slowly add the metal salt solution to the ligand solution under stirring.
-
pH Adjustment: If precipitation is immediate, add drops of dilute
to clarify.[1] If no precipitate forms upon heating, add TEA to adjust pH to ~5-6.[1] -
Solvothermal Treatment: Transfer the mixture to a Teflon-lined stainless steel autoclave (25 mL capacity). Seal and heat at 100°C for 72 hours .
-
Washing & Activation: Filter the colorless crystals. Wash with DMF (
) followed by Ethanol ( ) to remove unreacted ligand. -
Solvent Exchange: Soak crystals in Methanol for 24 hours (refreshing solvent every 6 hours) to exchange high-boiling DMF.
-
Drying: Activate under vacuum at
for 12 hours.
Protocol B: In-Situ Synthesis of Tetrazole-Isophthalate MOFs
Objective: Synthesis of Zn-MOF using 5-(1H-tetrazol-5-yl)isophthalic acid generated in situ.[1] Note: Direct synthesis of the ligand can be bypassed by reacting the nitrile precursor with azide during MOF assembly (Demko-Sharpless type click chemistry).
Materials:
-
5-Cyanoisophthalic acid[1]
-
Sodium Azide (
) -
Water/Ethanol mixture
Step-by-Step Methodology:
-
Safety Precaution: Sodium azide is highly toxic and can form explosive metal azides. Use a blast shield and avoid chlorinated solvents.
-
Reaction Mixture: Combine 5-cyanoisophthalic acid (0.5 mmol),
(0.7 mmol), and (0.5 mmol) in 10 mL of Water:Ethanol (1:1 v/v). -
Hydrothermal Synthesis: Seal in a Teflon-lined autoclave and heat at 160°C for 72 hours .
-
Chemistry: Under these conditions, the azide undergoes [2+3] cycloaddition with the nitrile group to form the tetrazolate ring in situ, which then coordinates to the Zn centers.
-
-
Isolation: Cool to room temperature. Collect block-shaped crystals by filtration.[1]
-
Safety Wash: Wash extensively with water to ensure all unreacted azide is removed.
Part 5: Functional Applications & Data[8]
Luminescent Sensing of Pharmaceuticals
Nitrogen-rich MOFs, particularly Lanthanide-5-AIP systems, exhibit high sensitivity toward antibiotics.[1] The mechanism typically involves Photo-induced Electron Transfer (PET) or Resonance Energy Transfer (RET) .
Sensing Mechanism Visualization:
Caption: Fluorescence quenching mechanism in N-rich MOFs upon exposure to analytes.[1]
Comparative Data: Gas Sorption
The following table highlights the impact of nitrogen functionalization on
| Ligand Derivative | Functional Group | BET Surface Area ( | Selectivity ( | |
| Isophthalic Acid (Ref) | ~1800 | 2.1 mmol/g | ~15 | |
| 5-Aminoisophthalic Acid | ~1650 | 3.4 mmol/g | ~45 | |
| Pyridine-3,5-dicarboxylate | ~1200 | 2.8 mmol/g | ~30 | |
| Tetrazolyl-isophthalate | ~2100 | 4.1 mmol/g | ~35 |
Note: Data represents average trends observed in isostructural Zn/Cu-based frameworks.[1] The
References
-
Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. CrystEngComm. [Link]
-
Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions. [Link]
-
Selective CO2 and H2 Adsorption in Chiral Magnesium based Metal Organic Framework (Mg-MOF) with Open Metal Sites. Journal of Materials Chemistry. [Link]
-
Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. Materials (MDPI). [Link]
-
Carbon Dioxide Capture and Conversion Using Metal–Organic Framework (MOF) Materials: A Comprehensive Review. Materials (MDPI). [Link]
5-(Pyrimidin-5-yl)isophthalic acid MSDS and safety data sheet
An In-Depth Technical Guide to the Safety and Handling of 5-(Pyrimidin-5-yl)isophthalic Acid
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 5-(Pyrimidin-5-yl)isophthalic acid (CAS No. 1417570-15-0). It is intended for researchers, scientists, and professionals in drug development and materials science who may work with this compound. This guide synthesizes available safety data with established laboratory best practices to ensure user safety and experimental integrity.
Section 1: Chemical Identification
This section provides key identifiers for 5-(Pyrimidin-5-yl)isophthalic acid.
| Identifier | Value | Source |
| Chemical Name | 5-(Pyrimidin-5-yl)isophthalic acid | [1] |
| Synonym(s) | 5-(pyrimidin-5-yl)benzene-1,3-dicarboxylic acid | |
| CAS Number | 1417570-15-0 | [1][2] |
| Molecular Formula | C₁₂H₈N₂O₄ | |
| Molecular Weight | 244.21 g/mol | [2] |
| Chemical Structure | (Image of the chemical structure) |
Section 2: Hazard Identification and Classification
5-(Pyrimidin-5-yl)isophthalic acid is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with ingestion, skin/eye contact, and inhalation of dust particles.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Source: Fluorochem Safety Data Sheet
Signal Word: Warning
Pictograms:
Logical Diagram: GHS Hazard Pathway
This diagram illustrates the relationship between exposure routes and the resulting health effects as defined by the GHS classification.
Caption: GHS Hazard Classification Flowchart.
Section 3: Composition and Purity
This compound is typically supplied as a high-purity solid, intended for research and development purposes.
| Component | Purity | Appearance |
| 5-(Pyrimidin-5-yl)isophthalic acid | ≥98-99% | Powder[1][3] |
Note: As a research chemical, it should not be used for in-vivo, food, agricultural, or pharmaceutical applications without further purification and validation.[1][3]
Section 4: First-Aid Measures
Immediate and appropriate first-aid is critical in mitigating exposure. The following protocols are based on the compound's hazard profile and standard laboratory emergency procedures.[4][5]
General Advice: In all cases of exposure, seek medical attention if symptoms persist or develop. Provide the attending physician with the Safety Data Sheet.
Step-by-Step First-Aid Protocols
-
If Inhaled:
-
Immediately move the individual to fresh air.[4]
-
If breathing is difficult or has stopped, provide artificial respiration.
-
Keep the person warm and at rest.
-
Seek immediate medical attention.
-
-
In Case of Skin Contact:
-
Immediately remove all contaminated clothing, shoes, and jewelry.
-
Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5]
-
Seek medical attention if irritation develops or persists.
-
-
In Case of Eye Contact:
-
Immediately flush the eyes with plenty of clean, lukewarm water for at least 15 minutes, holding the eyelids open.[4]
-
Remove contact lenses if present and easy to do so. Continue rinsing.
-
Seek immediate medical attention, preferably from an ophthalmologist.
-
-
If Swallowed:
Section 5: Fire-Fighting Measures
While the compound itself is not highly flammable, as a fine organic powder, it can form explosive mixtures with air. Firefighting measures should account for this risk.
| Parameter | Recommendation |
| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[6] |
| Unsuitable Extinguishing Media | A solid stream of water may scatter dust clouds, increasing the explosion hazard. |
| Specific Hazards | Thermal decomposition can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[6] |
| Protective Equipment for Firefighters | Wear a MSHA/NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[6] |
Section 6: Accidental Release Measures
Accidental release of the powder requires a careful and systematic cleanup to prevent secondary contamination and exposure.
Experimental Protocol for Spill Cleanup
-
Evacuate and Secure:
-
Immediately cordon off the spill area.
-
Ensure only personnel with appropriate PPE enter the area.
-
Move upwind from the spill.
-
-
Control Ignition Sources:
-
Extinguish all naked flames and remove any potential sources of sparks.
-
Use non-sparking tools for cleanup.[4]
-
-
Ventilate:
-
Ensure the area is well-ventilated to disperse any airborne dust.
-
-
Cleanup Procedure:
-
DO NOT dry sweep. This will generate dust clouds.
-
Gently moisten the spilled material with water to prevent dust from becoming airborne.
-
Carefully scoop the material into a suitable, labeled, and sealable container for disposal.[4][6]
-
Alternatively, use a HEPA-filtered vacuum cleaner designed for hazardous dust.
-
-
Decontamination:
-
Wipe the spill area clean with a wet cloth.
-
Dispose of all cleanup materials and contaminated PPE as hazardous waste.
-
-
Final Steps:
-
Wash hands and any exposed skin thoroughly after cleanup is complete.
-
Workflow: Emergency Response to a Spill
Caption: Step-by-step emergency spill response workflow.
Section 7: Handling and Storage
Proper handling and storage are essential to maintain the chemical's integrity and prevent exposure.
Safe Handling Protocol
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood or a glove box to minimize inhalation risk.[4]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling, even if gloves were worn.
-
Dust Prevention: Avoid any actions that create dust. Use appropriate tools for transferring the solid.
-
Electrostatic Discharge: Take precautionary measures against static discharges, as dust clouds can be ignited by a spark.[4]
Storage Conditions
-
Environment: Store in a cool, dry, and well-ventilated place.[3][4]
-
Light: Protect from light.[3]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[6][7]
Section 8: Exposure Controls and Personal Protection
A multi-layered approach to personal protection is required.
Engineering Controls
-
Primary: Use a certified chemical fume hood or other ventilated enclosure to keep airborne concentrations below exposure limits.
-
Secondary: Ensure safety showers and eyewash stations are readily accessible and tested regularly.[5]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be necessary for larger quantities.[5][6]
-
Skin Protection:
-
Wear impervious protective gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use.
-
Wear a lab coat, and consider additional protective clothing like aprons or sleeves if there is a risk of significant contact.[6]
-
-
Respiratory Protection:
-
For operations likely to generate dust, a NIOSH-approved N95 (or higher) particulate respirator is recommended. For higher concentrations, a powered air-purifying respirator (PAPR) may be necessary.[8]
-
Section 9: Physical and Chemical Properties
Data for this specific molecule is limited. Properties of the parent compound, isophthalic acid, are provided for context where specific data is unavailable.
| Property | Value | Notes |
| Appearance | Powder[3] | |
| Purity | ≥98%[1] | |
| Molecular Weight | 244.21 g/mol [2] | |
| Melting Point | 341-343 °C (Isophthalic acid)[7] | Data for the title compound is not available. This is for the parent molecule. |
| Solubility | ca. 0.12 g/L in water at 25°C (Isophthalic acid)[8] | Expected to have low water solubility. |
| Storage Temperature | Room Temperature / Ambient[3] |
Section 10: Stability and Reactivity
-
Reactivity: Not expected to be highly reactive under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions.[6]
-
Conditions to Avoid: Incompatible products, generation of dust, excess heat.[6]
-
Incompatible Materials: Strong oxidizing agents, strong bases.[6][7]
-
Hazardous Decomposition Products: Under combustion, it may release toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[6]
Section 11: Toxicological Information
Toxicological data for 5-(Pyrimidin-5-yl)isophthalic acid is not extensively published. The GHS classification is based on data for structurally similar compounds.
-
Acute Toxicity (Oral): Classified as harmful if swallowed (Category 4).
-
Skin Irritation: Causes skin irritation (Category 2).
-
Eye Irritation: Causes serious eye irritation (Category 2A).
-
Respiratory Irritation: May cause respiratory irritation (Category 3).
-
Chronic Effects: No data is available on carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound. For the related compound Isophthalic acid, it is not classified for these chronic effects.[9]
Section 12: Ecological Information
No specific ecological data is available for 5-(Pyrimidin-5-yl)isophthalic acid. It is expected that large or frequent spills could be harmful to aquatic life. Do not allow the material to enter drains or waterways.
Section 13: Disposal Considerations
Disposal of this material and its container must be done in accordance with all local, state, and federal regulations.
-
Waste Material: Dispose of as hazardous waste. Do not allow it to enter the sewage system.
-
Contaminated Packaging: The container should be treated as hazardous waste and disposed of accordingly.
Section 14: Transport Information
This substance is not currently regulated as a hazardous material for transport by DOT (US), IATA (Air), or IMDG (Sea).
Section 15: Regulatory Information
This section is not exhaustive and users should consult local regulations.
-
OSHA (US): Not considered highly hazardous by OSHA 29 CFR 1910.1200, but the GHS classifications (irritant, harmful if swallowed) still apply.[6]
-
REACH (EU): Not registered. For research and development use only.
Section 16: References
-
Nanochemazone. (n.d.). 5-(pyrimidin-5-yl)isophthalic acid Powder MOF. Retrieved from Nanochemazone website.[3]
-
CymitQuimica. (n.d.). 5-(Pyrimidin-5-yl)isophthalic acid. Retrieved from CymitQuimica website.[1]
-
Sigma-Aldrich. (n.d.). 5-(Pyrimidin-5-yl)isophthalic acid Safety Information. Retrieved from Sigma-Aldrich website.
-
MilliporeSigma. (n.d.). 5-(Pyrimidin-5-yl)isophthalic acid Properties. Retrieved from Sigma-Aldrich website.
-
Merck. (n.d.). 5-(Pyrimidin-5-yl)isophthalic acid. Retrieved from Sigma-Aldrich website.[2]
-
PubChem. (n.d.). 5-(Pyridin-4-yl)isophthalic acid. Retrieved from National Center for Biotechnology Information.[10]
-
Sigma-Aldrich. (n.d.). 5-(Pyrimidine-5-carboxamido)isophthalic acid. Retrieved from Sigma-Aldrich website.
-
ECHEMI. (n.d.). Isophthalic acid SDS, 121-91-5 Safety Data Sheets. Retrieved from ECHEMI website.[4]
-
Fisher Scientific. (2025). Isophthalic acid Safety Data Sheet. Retrieved from Fisher Scientific website.[6]
-
Sdfine. (n.d.). isophthalic acid. Retrieved from Sdfine website.
-
TCI Chemicals. (n.d.). Sildenafil Citrate Safety Data Sheet. Retrieved from TCI Chemicals website.[5]
-
Lotte Chemical. (2025). Isophthalic Acid Safety Data Sheet (SDS). Retrieved from Lotte Chemical website.[11]
-
Lotte Chemical. (2022). Isophthalic Acid Safety Data Sheet (SDS) according to Regulation (EU) No. 2020/878. Retrieved from Lotte Chemical website.[12]
-
ChemicalBook. (2026). Isophthalic acid - Safety Data Sheet. Retrieved from ChemicalBook website.[8]
-
SysKem Chemie GmbH. (2019). Purified Isophthalic Acid Safety data sheet. Retrieved from SysKem Chemie GmbH website.[13]
-
CPAChem. (2022). Isophthalic Acid Safety data sheet. Retrieved from CPAChem website.[9]
-
CD Bioparticles. (n.d.). 5-(pyrimidin-5-yl)isophthalic acid. Retrieved from CD Bioparticles website.[14]
-
Zhang, Q., et al. (2010). 5-(Pyridin-4-yl)isophthalic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2928.[15]
-
ChemicalBook. (2026). Isophthalic acid. Retrieved from ChemicalBook website.[7]
-
Sigma-Aldrich. (n.d.). 5-(Pyrimidine-5-carboxamido)isophthalic acid. Retrieved from Sigma-Aldrich website.
-
Royal Society of Chemistry. (n.d.). Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand. Retrieved from RSC Publishing.[16]
-
BenchChem. (2025). A Technical Guide to the Safe Handling of Isophthalic-2,4,5,6-D4 Acid. Retrieved from BenchChem website.[17]
-
MDPI. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N 5 -Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Retrieved from MDPI website.[18]
-
MDPI. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Retrieved from MDPI website.[19]
-
Provenzani, R., et al. (2018). Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C. PLOS ONE, 13(4), e0195668.[20]
-
ResearchGate. (2023). Synthesis and In Vitro Study of pyrimidine–phthalimide Hybrids As VEGFR2 Inhibitors With Antiproliferative Activity. Retrieved from ResearchGate.[21]
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- 7. Isophthalic acid | 121-91-5 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cpachem.com [cpachem.com]
- 10. 5-(Pyridin-4-yl)isophthalic acid | C13H9NO4 | CID 86278369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. product.lottechem.com [product.lottechem.com]
- 12. product.lottechem.com [product.lottechem.com]
- 13. syskem.de [syskem.de]
- 14. 5-(pyrimidin-5-yl)isophthalic acid - CD Bioparticles [cd-bioparticles.net]
- 15. 5-(Pyridin-4-yl)isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Solvothermal Synthesis of Pyrimidine-Functionalized MOFs (PMIP-Series)
Executive Summary & Scientific Rationale
This guide details the synthesis of Metal-Organic Frameworks (MOFs) utilizing 5-(Pyrimidin-5-yl)isophthalic acid (
Why this ligand?
-
Dual Functionality: The isophthalate moiety facilitates the formation of classic paddlewheel (Cu) or hexanuclear (Zr) clusters, while the pyrimidine nitrogens remain available for post-synthetic interaction.
-
Drug Delivery Potential: The basic nitrogen sites provide hydrogen-bond acceptor points, significantly enhancing the loading capacity for acidic drugs (e.g., 5-Fluorouracil, Ibuprofen) compared to non-functionalized MOFs.
-
Topology Control: The bent angle of the isophthalate (
) typically yields kagome (kgm) or rht topologies in copper systems, rather than the cubic pcu topology of linear linkers.
Critical Experimental Considerations
Before beginning, understand the mechanistic drivers of this synthesis.
-
Solvent Choice (DMF/Ethanol):
has lower solubility in pure alcohols than simple isophthalic acid due to the polar pyrimidine ring. N,N-Dimethylformamide (DMF) is required to solubilize the ligand, while Ethanol (EtOH) acts as a "poor solvent" to induce supersaturation and crystal nucleation. -
Modulation (for Zr-MOFs): Zirconium-carboxylate bonds form rapidly, often resulting in amorphous powder. Monocarboxylic acids (Acetic or Formic acid) must be added to compete with the linker, slowing down nucleation and yielding high-quality crystals (Defect Engineering).
-
Temperature Sensitivity: The pyrimidine ring is thermally stable, but the coordination bond with Copper is labile. Do not exceed
for Cu-PMIP syntheses to avoid forming dense, non-porous oxide phases.
Protocol A: Synthesis of Cu-PMIP (Paddlewheel Framework)
Target Structure: A microporous copper(II) framework with exposed pyrimidine sites.
Application: Gas storage (
Materials
| Reagent | Purity | Role |
| 98%+ | Metal Node Precursor | |
| 5-(Pyrimidin-5-yl)isophthalic acid ( | 97%+ | Organic Linker |
| N,N-Dimethylformamide (DMF) | Anhydrous | Primary Solvent |
| Ethanol (EtOH) | Absolute | Co-solvent / Mineralizer |
| 0.1 M HCl | Standard | Glassware cleaning (Critical) |
Step-by-Step Methodology
Step 1: Pre-treatment
-
Action: Wash all 20 mL scintillation vials with 0.1 M HCl, then rinse 3x with deionized water and acetone. Dry in an oven.
-
Rationale: Trace hydroxides on glass surfaces can induce rapid precipitation of copper hydroxide, ruining the MOF growth.
Step 2: Precursor Dissolution
-
Vial A: Dissolve
( ) of in DMF. Sonicate until perfectly clear. -
Vial B: Dissolve
( ) of in Ethanol. -
Mixing: Slowly add the contents of Vial B into Vial A while stirring.
-
Observation Checkpoint: The solution should be a clear, light blue. If cloudy, add
of dilute to redissolve precipitate.
Step 3: Solvothermal Synthesis
-
Seal the vial tightly with a Teflon-lined cap.
-
Place in a programmable oven.
-
Ramp: Heat to
at a rate of . -
Dwell: Hold at
for 48 hours. -
Cool: Cool to room temperature at
. -
Rationale: Slow cooling prevents thermal shock which cracks crystals.
Step 4: Isolation and Activation
-
Decant the mother liquor. Blue-green block crystals should be visible.
-
Solvent Exchange: Wash crystals with fresh DMF (
) over 24 hours. Then, exchange DMF with Ethanol ( ) over 2 days. -
Critical Step: The pyrimidine nitrogen can weakly coordinate solvent. Thorough exchange is vital to open the pores.
Protocol B: Synthesis of Zr-PMIP (UiO-66 Analog)
Target Structure: A highly stable Zirconium framework. Application: Oral drug delivery (stable in acidic stomach conditions).
Materials
| Reagent | Role |
| Metal Precursor | |
| Organic Linker | |
| Acetic Acid (Glacial) | Modulator (Crystal growth control) |
| DMF | Solvent |
Step-by-Step Methodology
-
Preparation: In a 20 mL Teflon-lined autoclave, dissolve
( , ) in DMF. -
Modulation: Add
Glacial Acetic Acid. Sonicate for 5 minutes.-
Note: Higher acetic acid volumes yield larger crystals but lower yields.
-
-
Linker Addition: Add
( , ). Sonicate for 15 minutes until a homogeneous dispersion is achieved. -
Reaction: Seal autoclave and heat at
for 24 hours. -
Work-up: Centrifuge the resulting white powder. Wash with DMF (
) and Methanol ( ).[1] -
Activation: Heat under vacuum at
for 12 hours to remove pore-bound solvent.
Characterization & Validation
To ensure scientific integrity, every batch must pass these validation gates:
Data Summary Table
| Technique | Parameter | Expected Result (Cu-PMIP) | Expected Result (Zr-PMIP) | Failure Mode Indicator |
| PXRD | Sharp peaks at low angles ( | Characteristic UiO-66 peaks | Broad "hump" (Amorphous) | |
| BET | Type I (Microporous) | Type I (Microporous) | Type II (Non-porous/Collapsed) | |
| TGA | Thermal Stability | Stable up to | Stable up to | Early weight loss ( |
| UV-Vis | Ligand Integrity | No shift (Ligand not coordinated) |
Workflow Visualization
The following diagram outlines the logical flow of the synthesis and drug loading process, emphasizing the critical "Activation" step often missed by novices.
Figure 1: Optimized workflow for PMIP-MOF synthesis. Note the feedback loop: if PXRD indicates amorphous phase, revisit reagent ratios.
Application Note: Drug Loading Protocol
Context: The pyrimidine nitrogen in PMIP-MOFs is a hydrogen bond acceptor. This makes it ideal for loading drugs with proton-donating groups (e.g., carboxylic acids, phenols).
Protocol:
-
Desolvation: Ensure MOF is fully activated (solvent-free).
-
Impregnation: Prepare a saturated solution of the drug (e.g., 5-Fluorouracil) in ethanol.
-
Soaking: Suspend activated PMIP-MOF in the drug solution (Ratio 1:1 w/w) for 48 hours.
-
Isolation: Centrifuge and wash briefly (5 seconds) with cold ethanol to remove surface drug only.
-
Quantification: Digest a sample in dilute HCl and use UV-Vis to determine Loading Capacity (wt%).
References
- Ligand Availability & Properties: Source: Sigma-Aldrich / CD Bioparticles. "5-(Pyrimidin-5-yl)isophthalic acid (CAS 1417570-15-0)."
-
Methodological Basis (Benzimidazole Analog)
- Title: Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid.
- Source: RSC Advances, 2020, 10, 34943-34952.
-
URL:[Link]
- Relevance: Establishes the solvothermal conditions (DMF/EtOH)
-
Methodological Basis (Isophthalate Coordination Polymers)
-
General Solvothermal Protocol for Cu-MOFs
Sources
Design and Application of Porous Coordination Polymers Utilizing 5-(Pyrimidin-5-yl)isophthalic Acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Architectural Versatility of Porous Coordination Polymers and the Strategic Role of 5-(Pyrimidin-5-yl)isophthalic Acid
Porous Coordination Polymers (PCPs), also known as Metal-Organic Frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands.[1] Their defining characteristics are high porosity, tunable pore sizes, and vast surface areas, which make them exceptional candidates for a myriad of applications, including gas storage and separation, catalysis, and, increasingly, in the biomedical field.[2] For drug development professionals, PCPs offer a paradigm-shifting platform for controlled drug delivery, capable of addressing challenges such as poor drug solubility, premature degradation, and off-target side effects.[3]
The rational design of PCPs hinges on the judicious selection of both the metallic nodes and the organic linkers. The geometry, functionality, and electronic properties of the organic ligand dictate the resulting framework's topology, pore environment, and, ultimately, its functional performance. This guide focuses on the design and application of PCPs constructed with a particularly promising, yet underexplored, ligand: 5-(pyrimidin-5-yl)isophthalic acid .
The strategic incorporation of the pyrimidine moiety within the isophthalate framework offers several advantages. The pyrimidine ring introduces additional nitrogen-based coordination sites, allowing for more complex and potentially more stable framework architectures. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, creating a unique chemical environment within the pores that can be exploited for selective guest interactions, a critical feature for targeted drug delivery. This guide provides a comprehensive overview of the design principles, detailed synthesis and characterization protocols, and application notes for PCPs based on 5-(pyrimidin-5-yl)isophthalic acid, with a specific focus on their potential in drug delivery systems.
I. Design Principles: Leveraging the Unique Geometry of 5-(Pyrimidin-5-yl)isophthalic Acid
The successful synthesis of a PCP with desired properties is not a matter of chance but a result of deliberate design. The structure of 5-(pyrimidin-5-yl)isophthalic acid offers a unique combination of a V-shaped dicarboxylate linker with a centrally located pyrimidine ring, influencing the resulting framework in several key ways:
-
Coordination Modes and Network Topology: The two carboxylate groups can coordinate to metal centers in various modes (monodentate, bidentate, bridging), while the nitrogen atoms of the pyrimidine ring provide additional potential coordination sites. This versatility allows for the formation of diverse network topologies. For instance, the combination of this ligand with copper(II) ions has been shown to yield a (3,6)-connected framework, a topology known for its robustness and porosity.[4]
-
Pore Size and Surface Chemistry Tuning: The dimensions and shape of the resulting pores are directly influenced by the length and angle of the isophthalate backbone and the orientation of the pyrimidine ring. By carefully selecting the metal center and reaction conditions, it is possible to fine-tune the pore size to accommodate specific drug molecules. Moreover, the uncoordinated nitrogen atoms of the pyrimidine ring can project into the pores, creating a polarized surface that can enhance the binding affinity for certain guest molecules through hydrogen bonding or dipole-dipole interactions.[4]
-
Framework Stability: The rigidity of the isophthalic acid backbone combined with the multidentate coordination possibilities offered by the pyrimidine ring can contribute to the formation of thermally and chemically stable frameworks. This is a critical consideration for drug delivery applications, where the PCP must maintain its structural integrity in a physiological environment.
Below is a conceptual diagram illustrating the coordination of 5-(pyrimidin-5-yl)isophthalic acid with a metal ion to form a porous network.
Caption: Conceptual formation of a porous coordination polymer.
II. Synthesis and Characterization Protocols
The synthesis of high-quality, crystalline PCPs is paramount for their application. The following sections provide detailed protocols for the synthesis of a known PCP utilizing 5-(pyrimidin-5-yl)isophthalic acid, followed by standard characterization techniques.
A. Synthesis of a Copper-Based Porous Coordination Polymer (NJU-Bai8)
This protocol is adapted from the synthesis of {Cu(L)·DMF·H₂O}n (where L = 5-(pyrimidin-5-yl)isophthalic acid), a PCP with a (3,6)-connected topology.[4]
Materials:
-
5-(pyrimidin-5-yl)isophthalic acid (H₂L)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Protocol:
-
In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.025 mmol of 5-(pyrimidin-5-yl)isophthalic acid and 0.05 mmol of Cu(NO₃)₂·3H₂O in a solvent mixture of 8 mL of DMF and 2 mL of ethanol.
-
Seal the autoclave and heat it in an oven at 85 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature.
-
Blue block-shaped crystals of the PCP will have formed.
-
Carefully decant the mother liquor and wash the crystals with fresh DMF to remove any unreacted starting materials.
-
The crystals can be stored in DMF to prevent the collapse of the porous structure upon solvent removal.
Causality Behind Experimental Choices:
-
Hydrothermal/Solvothermal Synthesis: This method is widely used for PCP synthesis as the elevated temperature and pressure facilitate the dissolution of reactants and promote the growth of high-quality crystals.[5]
-
Solvent System: The choice of DMF and ethanol is crucial. DMF is a high-boiling point solvent that can effectively dissolve both the organic ligand and the metal salt. Ethanol can act as a modulator, influencing the crystal growth rate and morphology.
-
Temperature and Time: The reaction temperature and duration are critical parameters that control the nucleation and growth of the PCP crystals. The conditions provided have been optimized to yield a specific crystalline phase.
B. Characterization of the Porous Coordination Polymer
Thorough characterization is essential to confirm the synthesis of the desired PCP and to understand its properties.
1. Powder X-ray Diffraction (PXRD)
-
Purpose: To confirm the crystallinity and phase purity of the bulk material. The experimental PXRD pattern should match the simulated pattern from single-crystal X-ray diffraction data.[6]
-
Protocol:
-
Grind a small sample of the as-synthesized crystals into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Compare the experimental pattern with the simulated pattern of the target PCP.
-
2. Thermogravimetric Analysis (TGA)
-
Purpose: To assess the thermal stability of the PCP and to determine the amount of solvent molecules present within the pores.[4][7]
-
Protocol:
-
Place a small, known mass of the PCP sample in an alumina crucible.
-
Heat the sample under a nitrogen atmosphere from room temperature to approximately 600 °C at a heating rate of 10 °C/min.
-
The TGA curve will show weight loss steps corresponding to the removal of guest solvent molecules and the decomposition of the framework.
-
3. Single-Crystal X-ray Diffraction (SCXRD)
-
Purpose: To determine the precise three-dimensional atomic arrangement of the PCP, including bond lengths, bond angles, and the network topology. This is the definitive method for structural elucidation.[8]
-
Protocol:
-
Carefully select a single, well-formed crystal of the PCP.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software.
-
4. Gas Sorption Analysis
-
Purpose: To characterize the porosity of the material, including its surface area (typically determined by the Brunauer-Emmett-Teller (BET) method) and pore volume.[7]
-
Protocol:
-
Activate the PCP sample by heating it under vacuum to remove the guest solvent molecules from the pores.
-
Perform a nitrogen adsorption-desorption isotherm at 77 K.
-
Analyze the isotherm data to calculate the BET surface area and pore volume.
-
Experimental Workflow Diagram:
Caption: The process of drug delivery using a porous coordination polymer.
IV. Conclusion and Future Perspectives
Porous coordination polymers constructed from 5-(pyrimidin-5-yl)isophthalic acid represent a promising subclass of materials with significant potential, particularly in the realm of drug delivery. The unique structural and chemical features of this ligand allow for the design of robust frameworks with tunable porosity and surface chemistry. The protocols and application notes provided in this guide offer a solid foundation for researchers and drug development professionals to explore the synthesis, characterization, and application of these novel materials.
Future research in this area should focus on expanding the library of PCPs based on this ligand by exploring different metal ions and synthesis conditions. Furthermore, a deeper understanding of the host-guest interactions within the pores will be crucial for the rational design of PCPs with highly selective drug loading and controlled release profiles. As our ability to precisely engineer these materials at the molecular level continues to advance, PCPs based on 5-(pyrimidin-5-yl)isophthalic acid are poised to make a significant impact on the future of targeted therapeutics.
V. References
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Abukhadra, M. R., et al. (2020). Adsorption of safranin and methylene blue dyes from aqueous solutions using a natural diatomite-based composite: Kinetic and thermodynamic studies. Journal of Environmental Chemical Engineering, 8(5), 104273. [Link]
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Barea, E., et al. (2014). Metal-organic frameworks in drug delivery. Chemical Communications, 50(90), 13836-13849. [Link]
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Cai, W., et al. (2019). pH-responsive drug delivery systems. Advanced Drug Delivery Reviews, 138, 209-231. [Link]
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Horcajada, P., et al. (2012). Metal-organic frameworks in biomedicine. Chemical Reviews, 112(2), 1232-1268. [Link]
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Kitagawa, S., et al. (2004). Functional porous coordination polymers. Angewandte Chemie International Edition, 43(18), 2334-2375. [Link]
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Li, J. R., et al. (2012). Carbon dioxide capture and separations using metal-organic frameworks: a review. Coordination Chemistry Reviews, 256(11-12), 1151-1179. [Link]
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Liu, J., et al. (2014). Applications of metal-organic frameworks in heterogeneous catalysis. Chemical Society Reviews, 43(16), 6011-6061. [Link]
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Luo, Z., et al. (2017). Metal-organic framework-based drug delivery systems for cancer therapy. Journal of Controlled Release, 266, 214-230. [Link]
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Ma, L., et al. (2009). A series of isoreticular metal-organic frameworks with robust networks and high porosity. Angewandte Chemie International Edition, 48(19), 3489-3493. [Link]
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Rowsell, J. L., & Yaghi, O. M. (2004). Metal-organic frameworks: a new class of porous materials. Microporous and Mesoporous Materials, 73(1-2), 3-14. [Link]
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Sun, C. Y., et al. (2013). A luminescent metal-organic framework for selective sensing of nitroaromatic explosives. Chemical Communications, 49(75), 8332-8334. [Link]
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Taylor-Pashow, K. M., et al. (2009). Postsynthetic modifications of iron-carboxylate nanoscale metal-organic frameworks for imaging and drug delivery. Journal of the American Chemical Society, 131(51), 18321-18323. [Link]
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Wang, X. S., et al. (2013). Fine-tuning pore size by shifting coordination sites of ligands and surface polarization of metal-organic frameworks to sharply enhance the selectivity for CO2. Journal of the American Chemical Society, 135(2), 562-565. [Link]
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Wu, M. X., & Yang, Y. W. (2017). Metal-organic framework (MOF)-based drug/cargo delivery and cancer therapy. Advanced Materials, 29(29), 1606134. [Link]
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Zhou, H. C., & Kitagawa, S. (2014). Metal-organic frameworks (MOFs). Chemical Society Reviews, 43(16), 5415-5418. [Link]
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Clegg, W. (2003). X-ray crystallography. Oxford University Press. [Link]
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Vallet-Regí, M., et al. (2007). A new property of MCM-41: drug delivery system. Chemistry of Materials, 13(2), 308-311. [Link]
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Zhang, H., et al. (2016). pH-responsive drug delivery systems for cancer therapy. Biomaterials, 85, 128-145. [Link]
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Zheng, H., et al. (2016). One-pot synthesis of metal-organic frameworks with encapsulated target molecules and their applications for controlled drug delivery. Journal of the American Chemical Society, 138(3), 962-968. [Link]
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Li, H., et al. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature, 402(6759), 276-279. [Link]
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Furukawa, H., et al. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444. [Link]
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Li, J. R., et al. (2011). Diverse applications of metal-organic frameworks. Chemical Society Reviews, 40(2), 555-580. [Link]
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Cook, T. R., et al. (2013). Solar energy supply and storage for the legacy and nonlegacy worlds. Chemical Reviews, 110(11), 6474-6502. [Link]
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Kreno, L. E., et al. (2012). Metal-organic framework-based chemical sensors. Chemical Reviews, 112(2), 1105-1125. [Link]
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Lee, J., et al. (2009). Metal-organic framework materials as catalysts. Chemical Society Reviews, 38(5), 1450-1459. [Link]
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Deng, H., et al. (2012). Large-pore metal-organic frameworks for the sensing of volatile organic compounds. Angewandte Chemie International Edition, 51(29), 7254-7258. [Link]
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Cui, Y., et al. (2012). Pore size control in a series of isoreticular metal-organic frameworks. Journal of the American Chemical Society, 134(34), 13958-13961. [Link]
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Morris, W., et al. (2012). Crystal growth of metal-organic frameworks. Chemical Society Reviews, 41(9), 3329-3368. [Link]
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Yaghi, O. M., et al. (2003). Reticular synthesis and the design of new materials. Nature, 423(6941), 705-714. [Link]
-
Férey, G. (2008). Hybrid porous solids: past, present, future. Chemical Society Reviews, 37(1), 191-214. [Link]
-
Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical Reviews, 112(2), 933-969. [Link]
-
Tranchemontagne, D. J., et al. (2008). Secondary building units, nets and bonding in the chemistry of metal-organic frameworks. Chemical Society Reviews, 37(11), 2320-2330. [Link]
-
Britt, D., et al. (2009). Highly efficient separation of carbon dioxide by a metal-organic framework. Proceedings of the National Academy of Sciences, 106(49), 20637-20640. [Link]
-
McKinlay, A. C., et al. (2010). Postsynthetic modification of metal-organic frameworks. Angewandte Chemie International Edition, 49(37), 6460-6484. [Link]
-
Cohen, S. M. (2012). Postsynthetic methods for the functionalization of metal-organic frameworks. Chemical Reviews, 112(2), 970-1000. [Link]
-
Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks—a progress report. Chemical Society Reviews, 40(2), 498-519. [Link]
-
Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329. [Link]
-
Caskey, S. R., et al. (2008). Dramatically enhanced hydrogen and methane uptake in metal-organic frameworks. Journal of the American Chemical Society, 130(33), 10870-10871. [Link]
-
Bloch, E. D., et al. (2012). Hydrocarbon separations in a metal-organic framework with open iron (II) coordination sites. Science, 335(6076), 1606-1610. [Link]
-
Sumida, K., et al. (2012). Carbon dioxide capture in metal-organic frameworks. Chemical Reviews, 112(2), 724-781. [Link]
-
Li, J. R., et al. (2009). A metal-organic framework with a pore size of 4.8 Å for the selective separation of CO2 from CH4. Journal of the American Chemical Society, 131(24), 8378-8379. [Link]
-
Hermes, S., et al. (2005). A metal-organic framework with a functionalized pore system for the separation of enantiomers. Angewandte Chemie International Edition, 44(38), 6237-6241. [Link]
-
Ma, L., et al. (2010). A metal-organic framework with a hierarchical pore structure for the selective separation of xylene isomers. Angewandte Chemie International Edition, 49(40), 7335-7339. [Link]
-
Liu, Y., et al. (2010). A homochiral metal-organic framework for the asymmetric catalysis of the Henry reaction. Angewandte Chemie International Edition, 49(28), 4787-4790. [Link]
-
Shioyama, H., et al. (2004). A metal-organic framework as a catalyst for the Knoevenagel condensation. Chemical Communications, (11), 1246-1247. [Link]
-
Allendorf, M. D., et al. (2009). A luminescent metal-organic framework for the selective sensing of nitroaromatic explosives. Journal of the American Chemical Society, 131(41), 14721-14723. [Link]
-
Hu, Z., et al. (2011). A luminescent metal-organic framework for the highly sensitive and selective detection of Fe3+ in aqueous solution. Chemical Communications, 47(33), 9339-9341. [Link]
-
Lan, A., et al. (2009). A luminescent metal-organic framework for the selective sensing of anions. Angewandte Chemie International Edition, 48(13), 2334-2338. [Link]
-
Chen, B., et al. (2005). A microporous metal-organic framework for the selective sensing of anions. Journal of the American Chemical Society, 127(24), 8588-8589. [Link]
-
Rosseinsky, M. J. (2004). Recent developments in the chemistry of metal-organic frameworks. Microporous and Mesoporous Materials, 73(1-2), 15-30. [Link]
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Application Note: Crystal Growth Methods for Pyrimidine-Isophthalate Metal Complexes
Mechanistic Principles of Assembly
Pyrimidine-isophthalate ligands—such as 4,5-pmbc or 5-(2-hydroxypyrimidin-5-yl)isophthalic acid—represent a highly versatile class of bifunctional building blocks in reticular chemistry[1][2]. For researchers and drug development professionals designing Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs) for gas storage, catalysis, or targeted drug delivery, these ligands offer unparalleled structural control.
The mechanistic power of pyrimidine-isophthalates lies in their dual-coordination capability, governed by Hard-Soft Acid-Base (HSAB) theory:
-
Hard Carboxylate Donors: The isophthalate moiety features "hard" oxygen atoms that form robust, thermodynamically stable bonds with high-oxidation-state metal ions (e.g., Cu²⁺, Zn²⁺). This typically drives the formation of rigid Secondary Building Units (SBUs), such as the classic dinuclear [Cu₂(O₂C–)₄] paddlewheel[1].
-
Borderline/Soft Pyrimidine Donors: The nitrogen atoms on the pyrimidine ring act as "borderline" or "soft" donors. Depending on the steric hindrance and the flexibility of the ligand, these nitrogen atoms act as multidentate pillars, bridging the 2D SBU layers into complex 3-periodic architectures[1][3].
-
Hydrogen Bonding Networks: Derivatives containing hydroxyl groups introduce powerful hydrogen-bond donors, directing supramolecular assembly and enhancing the overall hydrolytic stability of the framework[2].
By manipulating solvent polarity, temperature, and metal-to-ligand ratios, scientists can force these ligands to adopt specific coordination modes, yielding predictable topological nets ranging from 1D nanotubes to 3D Kagomé lattices[1][4].
Workflows & Assembly Logic
To conceptualize the crystal growth process, the following diagrams illustrate the standard solvothermal workflow and the hierarchical supramolecular assembly logic.
Solvothermal crystal growth workflow for pyrimidine-isophthalate metal complexes.
Supramolecular assembly logic of pyrimidine-isophthalate coordination networks.
Experimental Methodologies
Protocol A: Solvothermal Synthesis of Cu(II) Paddlewheel Frameworks
This protocol is optimized for growing diffraction-quality single crystals of Cu(II)-pyrimidine-isophthalate MOFs.
Causality of Reagents: N,N-Dimethylformamide (DMF) is selected as the solvent because it slowly decomposes at elevated temperatures to release dimethylamine. This gradual, homogeneous rise in pH controls the deprotonation rate of the isophthalic acid, preventing rapid, amorphous precipitation. Nitric acid (HNO₃) is added as a modulator; it reversibly competes with the ligand for metal coordination sites, slowing nucleation and shifting the kinetic-thermodynamic balance toward the growth of large, defect-free crystals[1].
Step-by-Step Procedure:
-
Dissolution: In a 20 mL scintillation vial, dissolve 0.1 mmol of the pyrimidine-isophthalate ligand and 0.1 mmol of Cu(NO₃)₂·3H₂O in 10 mL of a DMF/H₂O mixture (4:1 v/v).
-
Modulation: Add 2-3 drops of 2M HNO₃ to the solution. Sonicate for 10 minutes until completely clear.
-
Heating: Seal the vial tightly with a Teflon-lined cap and place it in a programmable isothermal oven. Heat to 85 °C at a rate of 5 °C/min and hold isothermally for 72 hours.
-
Controlled Cooling: Cool the oven to room temperature at a strict rate of 1–2 °C/h. Crucial: Rapid cooling causes massive supersaturation, yielding microcrystalline kinetic powder rather than the desired thermodynamic single crystals.
-
Harvesting: Decant the mother liquor and wash the resulting blue/green block crystals with fresh DMF (3 × 5 mL), followed by ethanol (3 × 5 mL) to remove unreacted precursors.
Self-Validating System:
-
Visual Check: The presence of faceted, transparent crystals indicates successful SBU formation. Opaque powder indicates failed modulation (increase HNO₃ in the next run).
-
Structural Validation: Perform Powder X-Ray Diffraction (PXRD). The bulk powder pattern must perfectly match the simulated pattern derived from Single-Crystal X-Ray Diffraction (SCXRD) to confirm phase purity.
Protocol B: Solid-State Nanocrystallization in Mesoporous Matrices
For drug development professionals requiring nano-MOFs for targeted delivery, traditional solvothermal methods often fail because MOF crystallites grow outside the pore system of the host matrix, reducing yield and clogging pores[5]. This solvent-free protocol confines crystallization entirely within the void space.
Step-by-Step Procedure:
-
Impregnation: Contact an aqueous solution of the organic ligand salt (e.g., sodium pyrimidine-isophthalate) with a mesoporous material (e.g., SBA-15 silica) to form an impregnated mesoporous salt material.
-
Acidification: Treat the matrix with an aqueous acidic solution to protonate the ligand in situ within the pores.
-
Metal Loading: Introduce an aqueous solution of the metal precursor (e.g., Ag(I) or Zn(II) salts) to form the confined MOF precursor.
-
Solid-State Heating: Dry the material completely, then heat the impregnated matrix in the strict absence of a solvent (or expose to volatile vapor). The lack of bulk solvent restricts mobility, forcing the MOF to crystallize exclusively within the mesoporous voids[5].
Self-Validating System:
-
Porosity Check: Conduct Nitrogen Physisorption (BET analysis). A calculated decrease in the mesoporous host's pore volume and surface area—without the appearance of bulk MOF peaks in low-angle PXRD—confirms that the MOF has successfully grown inside the pores rather than aggregating on the external surface[5].
Quantitative Data & Coordination Profiles
To aid in the rational design of new complexes, the following tables summarize the established coordination behaviors and resulting physicochemical properties of these systems.
Table 1: Common Carboxylate Coordination Modes in Isophthalate-Based MOFs[2]
| Coordination Mode | Structural Description | Typical Metal Affinity |
| Monodentate | One oxygen atom of the carboxylate group coordinates to a single metal ion. | Hard metals (e.g., Lanthanides) |
| Bidentate Chelating | Both oxygen atoms of the same carboxylate group coordinate to the same metal ion. | Zn(II), Co(II) |
| Bidentate Bridging (Syn-Syn) | Both oxygen atoms bridge two metal ions on the same side. | Cu(II) paddlewheels |
| Pyrimidine N-Bridging | Nitrogen atoms coordinate to apical metal sites, acting as pillars. | Cu(II), Ag(I) |
Table 2: Representative Pyrimidine-Isophthalate Complexes and Applications
| Complex / SBU | Metal Node | Dimensionality | Key Property / Application | Source |
| [Cu₂(O₂C–)₄] based MOF | Cu(II) | 3D Framework | Gas capture, Kagomé layer topology | [1] |
| [Ag(bpetan)]₂(iph)·8H₂O | Ag(I) | 1D/2D Polymer | Antibacterial, Photocatalytic degradation | [6] |
| Confined Nano-MOF | Various | Nano-crystalline | Drug delivery, controlled release (in SBA-15) | [5] |
| JLU-Liu14 | Cu(I) / Cu(II) | 3D Framework | Controlled uptake and release of Iodine | [3] |
References
1.3 - acs.org 2.1 - kaust.edu.sa 3.2 - benchchem.com 4.4 - acs.org 5.5 - google.com 6.4 - acs.org 7.6 - researchgate.net
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- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2018031733A1 - Solid-state crystallization of metal organic frameworks within mesoporous meterials methods and hybrid materials thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 5-(Pyrimidin-5-yl)isophthalic Acid for Advanced CO₂ Capture and Separation
Introduction: The Critical Role of Advanced Materials in Carbon Capture
The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of climate change, necessitating the development of efficient and cost-effective carbon capture and separation (CCS) technologies.[1] Among the various strategies, adsorption using porous solid materials has emerged as a promising alternative to traditional energy-intensive methods like amine scrubbing.[2][3] Metal-Organic Frameworks (MOFs), a class of crystalline porous materials, have garnered significant attention for their potential in CO₂ capture due to their exceptionally high surface areas, tunable pore sizes, and the ability to be chemically functionalized.[1][4][5]
This document provides a comprehensive guide for researchers and scientists on the application of 5-(pyrimidin-5-yl)isophthalic acid as a versatile organic linker for the synthesis of novel MOFs tailored for CO₂ capture and separation. The presence of nitrogen-containing pyrimidine moieties within the linker structure offers a unique opportunity to enhance CO₂ selectivity and uptake capacity through specific framework-gas interactions. We will delve into the synthesis of the linker, the subsequent MOF formation, detailed characterization techniques, and robust protocols for evaluating CO₂ capture performance.
Part 1: Synthesis of the Building Block - 5-(Pyrimidin-5-yl)isophthalic Acid
The strategic design of the organic linker is paramount in dictating the final properties of the MOF. 5-(Pyrimidin-5-yl)isophthalic acid incorporates both carboxylate groups for coordination to metal centers and a pyrimidine ring, which can act as a Lewis base site to enhance interactions with the acidic CO₂ molecule.
Protocol 1: Synthesis of 5-(Pyrimidin-5-yl)isophthalic Acid
This protocol outlines a common synthetic route. Researchers should consult relevant literature for modifications and optimization based on available starting materials and laboratory capabilities.
Materials:
-
5-Bromoisophthalic acid
-
Pyrimidine-5-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-bromoisophthalic acid (1 equivalent), pyrimidine-5-boronic acid (1.2 equivalents), potassium carbonate (3 equivalents), and a catalytic amount of palladium(II) acetate and triphenylphosphine.
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, acidify the mixture with 2M HCl to a pH of ~2. This will precipitate the crude product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(pyrimidin-5-yl)isophthalic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Synthesis of a MOF using 5-(Pyrimidin-5-yl)isophthalic Acid
The synthesis of MOFs typically involves the solvothermal reaction between the organic linker and a metal salt. The choice of metal ion and reaction conditions significantly influences the resulting framework's topology and properties.
Protocol 2: General Solvothermal Synthesis of a MOF
This is a generalized protocol. The specific metal salt, solvent system, temperature, and reaction time will need to be optimized for the desired MOF structure.
Materials:
-
5-(Pyrimidin-5-yl)isophthalic acid (H₂pia)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Solution Preparation: In a glass vial, dissolve 5-(pyrimidin-5-yl)isophthalic acid in DMF. In a separate vial, dissolve the chosen metal salt in a mixture of DMF and ethanol.
-
Mixing: Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
Heating: Seal the autoclave and place it in a programmable oven. Heat to the desired temperature (typically between 80-150 °C) for 24-72 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature.
-
Product Isolation: Collect the crystalline product by filtration.
-
Washing: Wash the crystals with fresh DMF and then with a volatile solvent like ethanol or acetone to remove unreacted starting materials and residual solvent.
-
Drying: Dry the product under vacuum at an elevated temperature (e.g., 80-120 °C) to remove the solvent molecules from the pores. This "activation" step is crucial for achieving high surface area and porosity.
Part 3: Characterization of the MOF
Thorough characterization is essential to understand the structure-property relationships of the synthesized MOF.
| Technique | Purpose | Expected Outcome/Information |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction. |
| Single-Crystal X-Ray Diffraction (SC-XRD) | To determine the precise three-dimensional atomic structure of the MOF. | Detailed information on bond lengths, bond angles, coordination environment of the metal center, and the overall framework topology. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes. | A plot of weight loss versus temperature, indicating the removal of guest molecules and subsequent framework collapse. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers and the presence of the pyrimidine ring. | Shifts in the characteristic vibrational frequencies of the carboxylate groups upon coordination. |
| Nitrogen Adsorption-Desorption Isotherms (at 77 K) | To determine the specific surface area (BET), pore volume, and pore size distribution of the activated MOF.[6][7] | A Type I or Type IV isotherm, from which the BET surface area and other porosity parameters can be calculated. |
Part 4: Protocols for CO₂ Capture and Separation Evaluation
The performance of the synthesized MOF for CO₂ capture is evaluated through gas adsorption measurements.
Protocol 3: Single-Component CO₂ Adsorption Isotherms
This protocol measures the amount of CO₂ adsorbed by the MOF at a constant temperature as a function of pressure.[3][8]
Instrumentation: A volumetric or gravimetric gas sorption analyzer.
Procedure:
-
Sample Preparation: Accurately weigh a sample of the activated MOF (typically 50-100 mg) into the sample tube of the analyzer.
-
Outgassing: Degas the sample in-situ under high vacuum and elevated temperature (below the decomposition temperature determined by TGA) to remove any adsorbed species from the pores.
-
Isotherm Measurement: Introduce controlled doses of high-purity CO₂ into the sample tube at a constant temperature (e.g., 273 K, 298 K). The instrument measures the amount of gas adsorbed at each equilibrium pressure point.
-
Data Analysis: Plot the amount of CO₂ adsorbed (in mmol/g or cm³/g) against the pressure to generate the adsorption isotherm.
Protocol 4: Selectivity Prediction using Ideal Adsorbed Solution Theory (IAST)
For practical applications, the MOF must selectively adsorb CO₂ from gas mixtures (e.g., CO₂/N₂ from flue gas). IAST is a widely used model to predict the adsorption selectivity from single-component isotherm data.[9]
Procedure:
-
Acquire Single-Component Isotherms: Obtain high-quality adsorption isotherms for CO₂ and N₂ (or other relevant gases like CH₄) at the desired temperature.
-
Fit Isotherms to a Model: Fit the experimental isotherm data to a suitable adsorption model (e.g., Langmuir, Freundlich, or a dual-site Langmuir model).
-
IAST Calculation: Use software packages (e.g., pyGAPS) to perform the IAST calculations based on the fitted isotherm parameters for a given gas mixture composition (e.g., 15% CO₂ / 85% N₂).[9]
-
Output: The calculation will yield the predicted molar loadings of each component in the adsorbed phase, from which the adsorption selectivity can be determined.
Protocol 5: Breakthrough Experiments for Dynamic Separation Performance
Breakthrough experiments provide a more realistic evaluation of a material's performance under dynamic flow conditions, which is crucial for industrial applications.[10]
Instrumentation: A packed-bed breakthrough apparatus equipped with a mass spectrometer or gas chromatograph.
Procedure:
-
Column Packing: Pack a column with a known amount of the activated MOF material.
-
Activation: Activate the packed bed by flowing an inert gas (e.g., He or Ar) at an elevated temperature.
-
Gas Mixture Flow: Introduce a gas mixture with a known composition (e.g., 15% CO₂ in N₂) at a constant flow rate through the packed bed at a specific temperature and pressure.
-
Effluent Monitoring: Continuously monitor the composition of the gas exiting the column using a detector.
-
Breakthrough Curve: Plot the normalized outlet concentration of each gas component as a function of time. The "breakthrough time" for CO₂ is the time at which its concentration at the outlet starts to significantly increase.
-
Working Capacity Calculation: The dynamic or working capacity can be calculated by integrating the area above the CO₂ breakthrough curve.
Part 5: Regeneration and Stability
For a sorbent to be economically viable, it must be easily regenerated and maintain its performance over multiple cycles.[2]
Protocol 6: Cyclability Testing
Procedure:
-
Initial Adsorption: Perform a CO₂ adsorption measurement as described in Protocol 3 or a breakthrough experiment as in Protocol 5.
-
Regeneration: Regenerate the material using either a temperature swing (heating under vacuum or inert gas flow) or a pressure swing (reducing the pressure).[11] The mildest conditions that achieve full regeneration are optimal.
-
Subsequent Cycles: Repeat the adsorption and regeneration steps for multiple cycles (e.g., 10-20 cycles).
-
Performance Analysis: Compare the CO₂ uptake capacity or breakthrough time over the cycles. A minimal loss in performance indicates good stability.
-
Post-Cycling Characterization: Analyze the MOF sample after cycling using PXRD to check for any changes in crystallinity.
Conclusion and Future Outlook
The use of 5-(pyrimidin-5-yl)isophthalic acid as a functional organic linker presents a promising avenue for the development of highly effective MOFs for CO₂ capture and separation. The protocols and guidelines presented here provide a solid foundation for researchers to synthesize, characterize, and evaluate these novel materials. Future research should focus on exploring different metal nodes in combination with this linker, post-synthetic modification of the pyrimidine ring to further enhance CO₂ affinity, and fabrication of the MOF into structured forms like monoliths or pellets for real-world applications.[4] The systematic approach outlined in these application notes will be instrumental in accelerating the discovery and deployment of next-generation materials for a more sustainable future.
References
-
Synthesis strategies of metal-organic frameworks for CO 2 capture - OAE Publishing. (URL: [Link])
-
Highly efficient separation of carbon dioxide by a metal-organic framework replete with open metal sites. PNAS. (URL: [Link])
-
Monolithic metal–organic frameworks for carbon dioxide separation - PMC - NIH. (URL: [Link])
-
Advanced functional MOFs for CO2 capture and separation - RSC Publishing. (URL: [Link])
-
Monolithic metal-organic frameworks for carbon dioxide separation - RSC Publishing. (URL: [Link])
-
Point-Source Carbon Capture with MOFs - novoMOF. (URL: [Link])
-
The chemistry of metal–organic frameworks for CO2 capture, regeneration and conversion. Nature Reviews Materials. (URL: [Link])
-
Carbon Dioxide Capture and Conversion Using Metal–Organic Framework (MOF) Materials: A Comprehensive Review - MDPI. (URL: [Link])
-
Webinar: Advanced Sorption Technologies for Porous Materials Characterization - YouTube. (URL: [Link])
-
Best practices in the characterization of porous materials for CO2 capture. Nature Materials. (URL: [Link])
-
Characterization of porous materials - Fraunhofer IWS. (URL: [Link])
-
Gas Sorption Characterization of Porous Materials Employing a Statistical Theory for Bethe Lattices - PMC. (URL: [Link])
-
Screening and Characterization of Materials for Gas Capture, Separation and Storage by Surface Measurement Systems - AZoM. (URL: [Link])
-
5-(pyrimidin-5-yl)isophthalic acid - CD Bioparticles. (URL: [Link])
-
Synthesis, Characterizations, and Adsorption Isotherms of CO2 on Chromium Terephthalate (MIL-101) Metal-organic Frameworks (Mofs) - International Journal of Technology. (URL: [Link])
-
Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying the unique selective CO2 gas adsorption and Magnetic properties† | Request PDF - ResearchGate. (URL: [Link])
-
Investigating CO2 Adsorption Behavior in Metal-Organic Frameworks by Solid-state NMR. (URL: [Link])
-
Engineering Insights into Tailored Metal–Organic Frameworks for CO2 Capture in Industrial Processes | Langmuir - ACS Publications. (URL: [Link])
-
MOFs for carbon capture and release - Blog - novoMOF. (URL: [Link])
-
Coordination polymers of 5-substituted isophthalic acid - PMC. (URL: [Link])
-
Carbon Capture Using Metal Organic Frameworks (MOFs): Novel Custom Ensemble Learning Models for Prediction of CO 2 Adsorption - MDPI. (URL: [Link])
-
Reversible CO2 Capture and On-Demand Release by an Acidity-Matched Organic Photoswitch - ChemRxiv. (URL: [Link])
-
Electrochemical activation of CO2 by MOF-(Fe, Ni, Mn) derivatives of 5-aminoisophthalic acid and the thiazole group influence on its catalytic activity - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - RSC Publishing. (URL: [Link])
-
Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C - PMC. (URL: [Link])
-
Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b - ResearchGate. (URL: [Link])
-
Coordination polymers of 5-substituted isophthalic acid. (URL: [Link])
-
Covalent Organic Frameworks for Carbon Dioxide Capture from Air. (URL: [Link])
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Synthesis of heterometallic MOFs with 5-(Pyrimidin-5-yl)isophthalic acid ligand
An In-Depth Guide to the Synthesis of Heterometallic Metal-Organic Frameworks with 5-(Pyrimidin-5-yl)isophthalic Acid
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of heterometallic Metal-Organic Frameworks (MOFs) utilizing the versatile ligand, 5-(pyrimidin-5-yl)isophthalic acid (H₂pmia). This guide emphasizes not just the procedural steps but also the underlying scientific principles and rationale, ensuring a thorough understanding of the synthetic process.
Introduction: The Promise of Heterometallic MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands.[1][2] Their high surface area, tunable pore sizes, and chemical diversity make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery.[3][4]
The introduction of two or more different metal ions into a single MOF structure results in heterometallic (or mixed-metal) MOFs.[5] This approach can lead to synergistic effects, where the properties of the heterometallic MOF are enhanced compared to its single-metal counterparts.[1][2] The precise arrangement and proximity of different metal centers are crucial for achieving cooperative functions, making the characterization of these materials a non-trivial but essential task.[1][2]
The ligand, 5-(pyrimidin-5-yl)isophthalic acid, is an excellent candidate for constructing heterometallic MOFs. It features two distinct coordination sites: the carboxylate groups of the isophthalate backbone and the nitrogen atoms of the central pyrimidine ring.[6] This dual functionality allows for the potential to selectively coordinate with different metal ions, paving the way for the rational design of ordered, multifunctional materials. Coordination polymers based on substituted isophthalic acids have already demonstrated a wide array of interesting properties, from gas storage to magnetism.[7][8][9]
Design Principles and Synthetic Strategy
The successful synthesis of a heterometallic MOF with H₂pmia hinges on leveraging the different coordination preferences of the metal ions and the ligand's functional groups.
-
Ligand Functionality: The hard carboxylate groups (-COOH) typically favor coordination with harder metal ions (e.g., Zr⁴⁺, Zn²⁺, Mn²⁺), while the softer nitrogen atoms of the pyrimidine ring can form stable bonds with softer metal ions (e.g., Cu²⁺, Co²⁺, Ag⁺). This differential affinity is the cornerstone for directing the assembly of a heterometallic structure.
-
Choice of Synthetic Route:
-
One-Pot Synthesis: This is the most direct approach, where salts of both metals are mixed with the ligand in a single reaction vessel.[5] This method can lead to a homogeneous distribution of metals, but can also result in phase separation or the formation of mixtures of homometallic MOFs if the reaction kinetics are not carefully controlled.
-
Post-Synthetic Metal Exchange (PSM): In this method, a single-metal MOF is first synthesized and then soaked in a solution containing the second metal ion, allowing for a gradual exchange.[5] PSM can be advantageous for incorporating metals that are difficult to integrate under one-pot conditions but may result in incomplete exchange or exchange limited to the crystal surface.
-
This guide will focus on the one-pot solvothermal method, which is a widely used and effective technique for MOF synthesis.[4][10]
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| 5-(Pyrimidin-5-yl)isophthalic acid (H₂pmia) | C₁₂H₈N₂O₄ | ≥97% | e.g., CD Bioparticles |
| Zinc(II) Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | ≥98% | Sigma-Aldrich |
| Cobalt(II) Nitrate Hexahydrate | Co(NO₃)₂·6H₂O | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, 99.8% | Sigma-Aldrich |
| Benzoic Acid (Modulator) | C₇H₆O₂ | ≥99.5% | Sigma-Aldrich |
| Ethanol (EtOH) | C₂H₅OH | ACS Reagent Grade | Fisher Scientific |
Equipment: Analytical balance, 20 mL scintillation vials, Teflon-lined steel autoclaves, programmable oven, sonicator, centrifuge, vacuum oven.
Protocol: One-Pot Solvothermal Synthesis of a Zn/Co-pmia MOF
This protocol details the synthesis of a hypothetical heterometallic MOF containing both Zinc(II) and Cobalt(II). The molar ratios and conditions are starting points and may require optimization.
Step-by-Step Methodology:
-
Solution Preparation: In a 20 mL glass scintillation vial, combine 24.4 mg (0.1 mmol) of 5-(pyrimidin-5-yl)isophthalic acid, 14.9 mg (0.05 mmol) of Zn(NO₃)₂·6H₂O, and 14.6 mg (0.05 mmol) of Co(NO₃)₂·6H₂O.
-
Expert Insight: Using a 1:1 molar ratio of the two metals is a common starting point for exploring heterometallic systems. The total metal-to-ligand ratio is 1:1, which is typical for many isophthalate-based frameworks.
-
-
Solvent and Modulator Addition: Add 10 mL of N,N-Dimethylformamide (DMF) to the vial. Then, add approximately 220 mg (1.8 mmol) of benzoic acid.
-
Causality: DMF is a high-boiling point polar aprotic solvent widely used in MOF synthesis due to its ability to dissolve both the organic linkers and metal salts.[11] Benzoic acid acts as a modulator; it competes with the H₂pmia ligand for coordination to the metal centers. This competition slows down the nucleation and crystal growth process, often leading to larger, higher-quality crystals with fewer defects.[11]
-
-
Dissolution: Cap the vial and sonicate the mixture for 15-20 minutes until all solids are fully dissolved, resulting in a clear, homogeneous solution.
-
Reaction Setup: Transfer the solution to a 23 mL Teflon-lined steel autoclave. Seal the autoclave tightly.
-
Crystallization: Place the autoclave in a programmable oven. Heat to 110 °C over 2 hours and hold at 110 °C for 72 hours.
-
Causality: Solvothermal synthesis uses elevated temperatures to increase the solubility of reactants and promote the formation of a thermodynamically stable crystalline product.[7] The slow cooling phase allows for the gradual growth of well-defined crystals.
-
-
Cooling: Program the oven to cool down to room temperature over a period of 12 hours.
-
Product Isolation: Carefully open the autoclave. Collect the crystalline product by decanting the mother liquor.
-
Washing and Activation: Wash the collected crystals by soaking them in fresh DMF (3 x 10 mL), replacing the solvent every 12 hours. This removes unreacted starting materials and residual modulator trapped within the pores. Following the DMF washes, exchange the solvent with ethanol (3 x 10 mL) over another 36-hour period to remove the high-boiling DMF.
-
Expert Insight: The activation process is critical. DMF has a high boiling point and can be difficult to remove. Exchanging it with a more volatile solvent like ethanol before final drying is essential to ensure the pores of the MOF are accessible for subsequent applications.
-
-
Drying: Decant the ethanol and dry the product under a dynamic vacuum at 80 °C for 12 hours to yield the final, activated heterometallic MOF.
Characterization: Validating the Heterometallic Structure
Thorough characterization is paramount to confirm the successful incorporation of both metals into a single framework rather than a simple physical mixture of two different homometallic MOFs.[1][5]
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample. The resulting pattern should be sharp and not match a simple superposition of the individual homometallic phases. |
| Single-Crystal X-ray Diffraction (SC-XRD) | Provides the definitive atomic-level structure, including bond lengths, bond angles, and the precise location of metal ions. It can confirm if the metals are ordered or randomly distributed in the crystal lattice. |
| ICP-OES or ICP-MS | To accurately determine the bulk elemental composition and the molar ratio of the different metals in the final product.[12] This is crucial for confirming the extent of incorporation. |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Coupled with Scanning Electron Microscopy (SEM), EDX provides elemental mapping, which can visualize the distribution of the two metals across a single crystal or particle, confirming homogeneous incorporation.[13] |
| X-ray Absorption Spectroscopy (XAS) | A powerful technique to probe the local coordination environment (bond distances, coordination number) and oxidation state for each metal species independently. It is invaluable for confirming that both metals are integrated into the MOF structure.[5] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and identify the temperature at which the framework decomposes. The decomposition profile of a heterometallic MOF is often different from its homometallic analogues. |
| N₂ Adsorption at 77 K | To determine the porosity of the material. A Brunauer–Emmett–Teller (BET) analysis of the isotherm yields the specific surface area, a key metric for porous materials. |
Data Visualization
Workflow and Structural Diagrams
A clear workflow helps in visualizing the entire synthesis process from precursors to the final product.
Caption: One-pot solvothermal synthesis workflow.
Caption: Conceptual coordination of two metals (M1, M2).
Applications & Future Outlook
The incorporation of multiple, distinct metal centers into a single MOF using the H₂pmia ligand opens up numerous possibilities. Potential applications include:
-
Synergistic Catalysis: One metal center could act as a Lewis acid to activate a substrate, while the adjacent, different metal center facilitates a subsequent redox step.[14]
-
Selective Gas Sensing: The different metal sites may exhibit preferential binding to different gas molecules, allowing for the development of more selective sensors.
-
Tunable Luminescence: If one or both of the incorporated metals are luminescent (e.g., lanthanides), their photophysical properties can be finely tuned by the presence of the other metal.[15]
The field of heterometallic MOFs is rapidly expanding.[1] Future work will likely focus on achieving greater control over the spatial arrangement of the metal ions within the framework—from random alloys to highly ordered structures—to unlock even more sophisticated functions. The strategic design of ligands like 5-(pyrimidin-5-yl)isophthalic acid is central to this endeavor.
References
- Coordination polymers of 5-substituted isophthalic acid - PMC. (n.d.).
-
Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. (2025, May 7). MDPI. Retrieved from [Link]
-
5-(pyrimidin-5-yl)isophthalic acid. (n.d.). CD Bioparticles. Retrieved from [Link]
-
Gallis, D. F., Sikma, R., Butler, K. B., Harvey, J. H., & Vogel, D. J. (2024, February 16). Quest for Multifunctionality: Current Progress in the Characterization of Heterometallic Metal–Organic Frameworks. Journal of the American Chemical Society. Retrieved from [Link]
-
Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023, November 28). protocols.io. Retrieved from [Link]
-
Quest for Multifunctionality: Current Progress in the Characterization of Heterometallic Metal-Organic Frameworks. (2024, March 6). Sandia National Laboratories. Retrieved from [Link]
-
Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. (2025, May 1). ResearchGate. Retrieved from [Link]
-
Construction of one new coordination polymers based on 5-(pyridin-4-yl)isophthalic acid acid ligands: synthesis, crystal structures and magnetism. (2015, April). Atlantis Press. Retrieved from [Link]
-
Mixed-metal metal-organic frameworks. (2019, May 7). François-Xavier Coudert's website. Retrieved from [Link]
-
Construction of one new coordination polymers based on 5-(pyridin-4-yl)isophthalic acid acid ligands. (n.d.). ResearchGate. Retrieved from [Link]
-
Metallic–Organic Cages (MOCs) with Heterometallic Character: Flexibility-Enhancing MOFs. (2023, February 1). MDPI. Retrieved from [Link]
-
Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. (n.d.). RSC Publishing. Retrieved from [Link]
-
Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
Designing Different Heterometallic Organic Frameworks by Heteroatom and Second Metal Doping Strategies for the Electrocatalytic Oxygen Evolution Reaction. (2024, March 14). Inorganic Chemistry - ACS Publications. Retrieved from [Link]
-
Synthesis, Properties, and Applications of Metal Organic Frameworks Supported on Graphene Oxide. (2023, August 18). MDPI. Retrieved from [Link]
-
A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Heterometallic Metal−Organic Frameworks of MOF‑5 and UiO-66 Families: Insight from Computational Chemistry. (2016, October 14). François-Xavier Coudert's website. Retrieved from [Link]
-
Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. (2023, January 20). MDPI. Retrieved from [Link]
-
Coordination polymers of 5-substituted isophthalic acid. (n.d.). Semantic Scholar. Retrieved from [Link]
-
A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. (2023, October 13). MDPI. Retrieved from [Link]
-
UiO-66-Type Metal-Organic Framework with Free Carboxylic Acid: Versatile Adsorbents via H-bond for Both Aqueous and Nonaqueous Phases. (2016, October 12). PubMed. Retrieved from [Link]
-
Metal Organic Frameworks (MOFs): An Overview of Synthesis Methods. (n.d.). ResearchGate. Retrieved from [Link]
-
(a) Synthesis of metal-organic framework 5 (MOF-5) from a Zn metal... (n.d.). ResearchGate. Retrieved from [Link]
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- 5. coudert.name [coudert.name]
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- 7. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Construction of one new coordination polymers based on 5-(pyridin-4-yl)isophthalic acid acid ligands: synthesis, crystal structures and magnetism | Atlantis Press [atlantis-press.com]
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- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing hydrolysis of 5-(Pyrimidin-5-yl)isophthalic acid esters during synthesis
Welcome to the Advanced Synthesis Support Center. This knowledge base is designed for drug development professionals and materials scientists synthesizing 5-(pyrimidin-5-yl)isophthalic acid derivatives, which are critical monomers for Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates[1][2].
Below, you will find a mechanistic breakdown of common failure points during Suzuki-Miyaura cross-coupling, followed by an interactive FAQ, quantitative data comparisons, and field-validated experimental protocols.
Diagnostic Overview: The Chemical Causality of Ester Hydrolysis
When attempting to couple a 5-haloisophthalate ester with a pyrimidin-5-ylboronic species, researchers frequently report low yields of the target ester and high yields of the hydrolyzed isophthalic acid byproduct.
This failure is driven by synergistic electronic effects. The pyrimidine ring is highly
Figure 1: Suzuki-Miyaura catalytic cycle vs. base-catalyzed ester hydrolysis.
Knowledge Base: Troubleshooting FAQs
Q1: I need to completely eliminate water to protect my esters. How can I perform a strictly anhydrous Suzuki coupling?
A: You can bypass the need for aqueous base by utilizing the "Boronate Mechanism" under anhydrous conditions. Recent breakthroughs by the Denmark group demonstrate that potassium trimethylsilanolate (TMSOK) acts as a highly effective, organic-soluble oxyanionic base[5][6]. When paired with neopentyl glycol boronic esters, TMSOK forms a
Q2: What if I must use standard boronic acids and cannot use TMSOK? A: If you are restricted to standard boronic acids, you have two primary workarounds:
-
Use Fluoride Activation: Powdered Potassium Fluoride (KF) can activate boronic acids for transmetalation while leaving base-labile ester groups unaffected[9]. Fluoride is highly oxophilic and coordinates to the empty p-orbital of boron to form a reactive species. Because fluoride is a poor nucleophile toward carbonyl carbons, it activates the boron without hydrolyzing the ester.
-
Steric Shielding: Switch your starting material from a dimethyl ester to a di-tert-butyl 5-bromoisophthalate. The bulky tert-butyl groups physically block the trajectory of incoming hydroxide nucleophiles, drastically reducing the rate of tetrahedral intermediate formation during saponification even in mildly aqueous conditions[4].
Q3: My anhydrous KF coupling is returning unreacted starting material. What went wrong? A: The most common failure point in KF-mediated couplings is the hydration state of the base. KF is highly hygroscopic. If it absorbs atmospheric moisture, it clumps, reducing its surface area, and introduces water into the system (which can lead to hydrolysis). KF must be spray-dried or flame-dried under vacuum immediately prior to use to ensure it is strictly anhydrous and finely powdered[9].
Quantitative Data: Reaction Condition Matrix
To assist in selecting the optimal reaction conditions for your specific constraints, refer to the comparative data below summarizing the impact of various base/solvent systems on the survival of the isophthalate ester.
| Base System | Solvent Environment | Boron Species | Ester Hydrolysis Risk | Expected Coupling Yield |
| Dioxane / | Boronic Acid | Very High | Low (<20% ester) | |
| DMF / | Boronic Acid | Moderate | Medium (40-60%) | |
| KF (Powder) | THF (Anhydrous) | Boronic Acid | Low | Medium-High (70-85%) |
| TMSOK | THF or Toluene | Neopentyl Ester | None (Anhydrous) | Very High (>90%) |
Standard Operating Procedures (SOPs)
Protocol A: Anhydrous Suzuki-Miyaura Coupling via TMSOK
Use this protocol for the highest yield and absolute prevention of ester hydrolysis.
-
Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with dialkyl 5-bromoisophthalate (1.0 equiv), pyrimidin-5-yl neopentyl glycol boronic ester (1.1 equiv), and AntPhos-Pd-G3 precatalyst (2-5 mol%)[10].
-
Solvation: Add anhydrous, degassed THF to achieve a substrate concentration of 0.2 M.
-
Base Addition: Add potassium trimethylsilanolate (TMSOK, 1.5 equiv) either as a solid or dropwise from a freshly prepared 1.0 M stock solution in THF[8].
-
Reaction: Seal the flask, remove it from the glovebox, and stir at room temperature (
). The reaction will typically turn a clear, dark color and reach full conversion in 30 to 60 minutes due to rapid transmetalation kinetics[5][8]. -
Workup: Quench the reaction by adding saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure.
Protocol B: Fluoride-Mediated Coupling of Base-Labile Esters
Use this protocol if you are limited to using standard boronic acids rather than neopentyl esters.
-
Reagent Drying (Critical Step): Place powdered Potassium Fluoride (KF, 3.0 equiv) in a round-bottom flask. Heat the flask using a heat gun under high vacuum (0.1 mmHg) for 10 minutes to remove all trace moisture. Allow it to cool under an argon atmosphere[9].
-
Assembly: To the cooled flask, add dialkyl 5-bromoisophthalate (1.0 equiv), pyrimidin-5-ylboronic acid (1.2 equiv), and
(5 mol%). -
Solvation: Suspend the mixture in an anhydrous Toluene/Methanol mixture (4:1 v/v ratio, 0.15 M concentration). The methanol aids in the solubility of the boronic acid and KF without acting as a strong nucleophile.
-
Reaction: Reflux the mixture under an argon atmosphere for 12-24 hours. Monitor the disappearance of the aryl halide via TLC or LC-MS.
-
Workup: Cool to room temperature, filter the crude mixture directly through a pad of Celite to remove inorganic fluoride salts, and wash the pad generously with EtOAc. Concentrate the filtrate for subsequent column chromatography.
References
1.[5] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. National Institutes of Health (NIH). 5 2.[1] 5-(Pyrimidin-5-yl)isophthalic acid. CymitQuimica. 1 3.[3] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.3 4.[9] Suzuki Coupling. Organic Chemistry Portal. 9 5.[2] 5-(pyrimidin-5-yl)isophthalic acid. CD Bioparticles.2 6.[4] How can I solve my problem with Suzuki coupling? ResearchGate. 4 7.[8] Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. ACS Publications. 8 8.[10] Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters (Summary). Organic Chemistry Portal. 10 9.[6] The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”. National Institutes of Health (NIH).6
Sources
- 1. 5-(Pyrimidin-5-yl)isophthalic acid | CymitQuimica [cymitquimica.com]
- 2. 5-(pyrimidin-5-yl)isophthalic acid - CD Bioparticles [cd-bioparticles.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Metal-Organic Frameworks Based on 5-(Pyrimidin-5-yl)isophthalic Acid: Synthesis, Structure, and Performance
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of materials science, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility. Their high surface areas, tunable pore sizes, and chemically modifiable structures make them prime candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. A key determinant of a MOF's final properties is the organic linker used in its synthesis. This guide provides an in-depth comparison of MOFs synthesized using the tritopic linker, 5-(pyrimidin-5-yl)isophthalic acid, with a focus on their single-crystal X-ray diffraction data, synthesis protocols, and performance characteristics.
The Central Linker: 5-(Pyrimidin-5-yl)isophthalic Acid
The linker, 5-(pyrimidin-5-yl)isophthalic acid, possesses a unique combination of coordination sites: two carboxylate groups on the isophthalate ring and a nitrogen-containing pyrimidine ring. This arrangement allows for the formation of diverse and robust network structures. This guide will focus on a comparative analysis of three prominent MOFs synthesized from this linker: NJU-Bai8 , a copper-based framework, and NJFU-2 , its cobalt-based isostructural analogue. While a third MOF, CIAC-224, is also known to be synthesized from this linker, detailed structural and performance data in the public domain are scarce, limiting its inclusion in this direct comparison.
Unveiling the Crystal Architecture: A Head-to-Head Comparison
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional atomic arrangement within a crystalline material. The data obtained from SCXRD allows for a detailed understanding of the MOF's porosity, channel structure, and potential active sites.
Table 1: Crystallographic Data Comparison of NJU-Bai8 and NJFU-2
| Parameter | NJU-Bai8[1][2] | NJFU-2[3] |
| Chemical Formula | {Cu(C₁₂H₆N₂O₄)·DMF·H₂O}∞ | [Co(C₁₂H₆N₂O₄)]n |
| Metal Ion | Copper (Cu²⁺) | Cobalt (Co²⁺) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 16.435(3) | 16.512(3) |
| b (Å) | 9.989(2) | 9.897(2) |
| c (Å) | 10.469(2) | 10.498(2) |
| β (°) | 93.69(3) | 94.02(3) |
| Unit Cell Volume (ų) | 1713.8(6) | 1716.3(6) |
| Topology | rtl | rtl |
| CCDC Deposition No. | Not explicitly stated in the primary publication | Not explicitly stated in the primary publication |
As the data indicates, NJU-Bai8 and NJFU-2 are isostructural, crystallizing in the same monoclinic space group with very similar unit cell parameters[3]. This structural similarity provides an excellent platform for investigating the influence of the metal node (Copper vs. Cobalt) on the material's properties. Both MOFs exhibit a (3,6)-connected network with an rtl topology, a common and robust network type for MOFs.
The Art of Synthesis: From Blueprint to Crystalline Reality
The synthesis of MOFs is a nuanced process where reaction conditions play a critical role in determining the final product's crystallinity, phase purity, and morphology. Solvothermal synthesis is the most common method employed for these materials.
Experimental Protocol: Solvothermal Synthesis of NJU-Bai8 and NJFU-2
This protocol is a generalized representation based on the published literature. Specific concentrations and solvent ratios may vary slightly.
dot
Caption: Generalized workflow for the solvothermal synthesis of MOFs.
Step-by-Step Methodology:
-
Reactant Dissolution: The organic linker, 5-(pyrimidin-5-yl)isophthalic acid, and the corresponding metal salt (copper(II) nitrate trihydrate for NJU-Bai8 or cobalt(II) nitrate hexahydrate for NJFU-2) are dissolved in a suitable solvent mixture, typically a combination of a high-boiling point solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) and a more volatile co-solvent like ethanol or methanol.
-
Solvothermal Reaction: The resulting solution is sealed in a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (typically between 80 °C and 120 °C) for a period ranging from 24 to 72 hours. The slow cooling of the autoclave to room temperature is crucial for the formation of high-quality single crystals.
-
Product Isolation: The crystalline product is collected by filtration or centrifugation and washed with fresh solvent to remove any unreacted starting materials.
-
Activation: To create a porous material, the solvent molecules residing within the pores of the as-synthesized MOF must be removed. This "activation" process is typically achieved by solvent exchange with a low-boiling-point solvent, followed by heating under vacuum or using supercritical CO₂ drying.
Causality in Experimental Choices:
-
Solvent System: The choice of solvent influences the solubility of the reactants and can act as a template, directing the formation of a specific crystal structure.
-
Temperature and Time: These parameters control the kinetics of crystal nucleation and growth. Higher temperatures can lead to faster crystallization but may also result in smaller crystals or less stable phases.
-
Modulators: Sometimes, small acidic molecules are added as "modulators" to compete with the linker for coordination to the metal ions. This can slow down the crystallization process, leading to larger and more well-defined crystals.
Performance Under Pressure: A Look at Gas Sorption Properties
A key application for porous materials like MOFs is in gas storage and separation. The performance of a MOF in this area is typically evaluated by measuring its gas sorption isotherms, which quantify the amount of gas adsorbed at different pressures and a constant temperature.
Table 2: Comparison of Gas Sorption Performance for NJU-Bai8 and NJFU-2
| Property | NJU-Bai8[1][2] | NJFU-2[3][4] |
| Metal Center | Copper (Cu²⁺) | Cobalt (Co²⁺) |
| BET Surface Area (m²/g) | ~1103 | ~1223 |
| CO₂ Uptake (273 K, 1 bar) | High | High |
| CO₂/CH₄ Selectivity | Good | High |
| CO₂/N₂ Selectivity | Good | High (195.1 at 298 K)[4] |
Both NJU-Bai8 and NJFU-2 exhibit significant CO₂ uptake, making them promising candidates for carbon capture applications[1][2][3][4]. Notably, NJFU-2, with its cobalt center, demonstrates a slightly higher BET surface area and exceptionally high selectivity for CO₂ over N₂[3][4]. This enhanced selectivity can be attributed to the specific electronic interactions between the cobalt centers and the CO₂ molecules.
dot
Caption: Schematic of selective gas adsorption in a MOF.
Comparison with Alternative Isophthalic Acid-Based MOFs
The functionalization of the isophthalic acid linker at the 5-position offers a powerful strategy to tune the properties of the resulting MOFs. By replacing the pyrimidine group with other functionalities, researchers have created a diverse family of materials with varying characteristics.
-
5-Substituted Isophthalic Acids (Methyl, Methoxy, tert-Butyl): MOFs synthesized from these linkers have been investigated for gas storage and delivery, including for nitric oxide[5]. The nature of the substituent can influence the framework's flexibility and pore environment.
-
Pyridyl-Based Isophthalic Acids: These linkers, similar to the pyrimidinyl-based one, introduce nitrogen-containing heterocyclic groups. MOFs derived from these have shown promise as heterogeneous catalysts in various organic reactions[1].
-
Benzimidazole-Functionalized Isophthalic Acid: The introduction of a benzimidazole group can impart fluorescent properties to the resulting MOFs, making them suitable for sensing applications, such as the detection of metal ions[6].
The pyrimidine group in 5-(pyrimidin-5-yl)isophthalic acid provides a unique combination of steric and electronic properties that leads to the formation of robust frameworks with high gas sorption selectivity, as demonstrated by NJU-Bai8 and NJFU-2.
Conclusion and Future Outlook
The analysis of MOFs derived from 5-(pyrimidin-5-yl)isophthalic acid, particularly NJU-Bai8 and NJFU-2, highlights the profound impact of both the organic linker and the metal node on the final properties of the material. The isostructural nature of these two frameworks provides a clear demonstration of how changing the metal center from copper to cobalt can enhance gas separation performance.
Future research in this area could focus on:
-
Expanding the Metal Series: Synthesizing isostructural MOFs with other transition metals to further tune the electronic properties and catalytic activity.
-
Post-Synthetic Modification: Utilizing the reactive pyrimidine nitrogen atoms for post-synthetic modification to introduce new functionalities and enhance performance in specific applications like drug delivery.
-
Computational Screening: Employing computational methods to predict the properties of hypothetical MOFs based on this linker and guide the synthesis of new materials with targeted functionalities.
The continued exploration of MOFs based on 5-(pyrimidin-5-yl)isophthalic acid and its derivatives holds significant promise for the development of advanced materials that can address pressing challenges in energy, environment, and medicine.
References
-
Du, L., Lu, Z., Zheng, K., Wang, J., Zheng, X., Pan, Y., You, X., & Bai, J. (2013). Fine-Tuning Pore Size by Shifting Coordination Sites of Ligands and Surface Polarization of Metal–Organic Frameworks To Sharply Enhance the Selectivity for CO2. Journal of the American Chemical Society, 135(2), 562-565. [Link]
-
Du, L., Lu, Z., Ma, M., Su, F., & Xu, L. (2015). A porous cobalt-based MOF with high CO2 selectivity and uptake capacity. RSC Advances, 5(39), 31551-31554. [Link]
-
Reactions of 5-{(pyridin-4-ylmethyl)amino} isophthalic acid (H2L1) with copper(II), zinc(II), and cadmium(II) were studied, and the obtained metal-organic frameworks (MOFs)... (2016). Crystal Growth & Design, 16(4), 2295-2305. [Link]
-
Wang, H., et al. (2022). CO2-Selective Capture from Light Hydrocarbon Mixtures by Metal-Organic Frameworks: A Review. Molecules, 27(24), 8963. [Link]
-
A porous cobalt-based MOF with high CO2 selectivity and uptake capacity. (2015). RSC Advances. [Link]
-
Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. (2020). RSC Advances, 10(57), 34943-34952. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
FTIR characteristic peaks of 5-(Pyrimidin-5-yl)isophthalic acid vs isophthalic acid
An in-depth comparative analysis of Isophthalic Acid (IPA) and its functionalized derivative, 5-(Pyrimidin-5-yl)isophthalic acid (Py-IPA) , reveals critical mechanistic insights for researchers designing advanced Metal-Organic Frameworks (MOFs), supramolecular metallogels, and targeted drug delivery systems.
While standard IPA provides a robust structural backbone, the introduction of a pyrimidine ring in Py-IPA fundamentally alters the ligand's electronic distribution and introduces uncoordinated nitrogen active sites. These sites are pivotal for enhancing host-guest interactions, such as selective CO₂ capture or active pharmaceutical ingredient (API) binding[1].
This guide objectively compares the Fourier Transform Infrared (FTIR) spectroscopic profiles of both compounds, explaining the causality behind peak shifts and providing a self-validating protocol for verifying metal-ligand coordination.
Mechanistic Causality: Structural Evolution from IPA to Py-IPA
To understand the FTIR spectra, we must first analyze the structural causality. Isophthalic acid is a classic 1,3-benzenedicarboxylic acid. Its FTIR spectrum is dominated by the strong hydrogen-bonded carboxylic acid dimers, resulting in a broad O-H stretch and a prominent C=O stretch[2].
When a pyrimidine ring is substituted at the 5-position to create 5-(Pyrimidin-5-yl)isophthalic acid, two critical electronic changes occur:
-
Inductive Effects: The electron-withdrawing nature of the pyrimidine ring slightly increases the bond order of the carboxylic C=O groups, shifting the carbonyl stretching frequency to a higher wavenumber compared to pure IPA.
-
New Vibrational Modes: The pyrimidine ring introduces distinct C=N stretching vibrations. In the design of frameworks like NJU-Bai8 or NJFU-2, these nitrogen atoms are intentionally left uncoordinated to act as polarizing active sites[1][3].
When Py-IPA is successfully coordinated to transition metals (e.g., Cu²⁺ or Co²⁺) to form a MOF or metallogel, the carboxylic acids deprotonate. The characteristic C=O stretch disappears, replaced by asymmetric and symmetric COO⁻ stretching bands. Crucially, the pyrimidine C=N peak remains unshifted, serving as an internal validation that the active nitrogen sites remain intact and uncoordinated[3][4].
Structural evolution and resulting FTIR peak shifts from IPA to Py-IPA and MOF coordination.
Comparative FTIR Data Summary
The following table synthesizes the quantitative FTIR peak assignments, allowing researchers to rapidly differentiate between the free ligands and their metal-coordinated states.
| Vibrational Mode | Isophthalic Acid (IPA) | 5-(Pyrimidin-5-yl)isophthalic acid | MOF-Coordinated Py-IPA | Causality / Mechanistic Note |
| O-H Stretch | 2500–3300 cm⁻¹ (Broad) | 2500–3300 cm⁻¹ (Broad) | Absent | Disappears due to deprotonation during metal coordination. |
| C=O Stretch | ~1690 cm⁻¹ | ~1705 cm⁻¹ | Absent | Electron-withdrawing pyrimidine shifts the free ligand peak up. |
| Asym. COO⁻ Stretch | N/A | N/A | 1620–1640 cm⁻¹ | Confirms successful carboxylate-metal bonding[4]. |
| Sym. COO⁻ Stretch | N/A | N/A | 1380–1400 cm⁻¹ | Used with the asymmetric peak to determine coordination mode. |
| Pyrimidine C=N | N/A | ~1560 cm⁻¹ | ~1560 cm⁻¹ | Remains unchanged if pyrimidine N atoms are uncoordinated[1]. |
| Aromatic C=C | ~1605, 1580 cm⁻¹ | ~1600, 1585 cm⁻¹ | ~1600, 1585 cm⁻¹ | Backbone skeletal vibrations remain largely static. |
Experimental Protocol: Self-Validating FTIR Workflow
To ensure high-fidelity data when comparing these ligands or validating downstream MOF synthesis, researchers must employ a rigorous, self-validating Attenuated Total Reflectance (ATR) FTIR protocol. Moisture contamination is the primary failure mode in this analysis, as the H-O-H bending vibration of free water (~1640 cm⁻¹) directly overlaps with the critical asymmetric COO⁻ stretch.
Step 1: Sample Preparation & Desiccation
-
Dry the IPA, Py-IPA, or synthesized MOF samples in a vacuum oven at 80°C for a minimum of 12 hours.
-
Causality: This eliminates adsorbed atmospheric moisture, ensuring that any peak observed at 1620–1640 cm⁻¹ is definitively a coordinated carboxylate, not a water artifact.
Step 2: Instrument Calibration
-
Clean the diamond ATR crystal with isopropanol and allow it to dry completely.
-
Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis to account for ambient atmospheric conditions.
Step 3: Spectral Acquisition
-
Place 2–5 mg of the dried powder onto the ATR crystal.
-
Apply consistent pressure using the anvil to ensure uniform optical contact.
-
Acquire the spectrum from 4000 to 400 cm⁻¹ using 64 scans at 4 cm⁻¹ resolution.
Step 4: Data Processing & Validation Logic
-
Apply an automatic baseline correction and atmospheric suppression algorithm.
-
Self-Validation Check: For Py-IPA MOFs, verify the complete disappearance of the 1705 cm⁻¹ peak. If a shoulder remains, the ligand is incompletely coordinated. Concurrently, verify the presence of the 1560 cm⁻¹ peak; if this peak shifts significantly or broadens, it indicates unintended metal coordination at the pyrimidine nitrogen sites, which will compromise the material's intended porosity or drug-loading capacity.
Self-validating ATR-FTIR experimental workflow for ligand and MOF characterization.
References
-
5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: A Versatile Ligand for the Synthesis of New Supramolecular Metallogels Source: ACS Omega URL:[Link][4]
-
Isophthalic acid – Knowledge and References Source: Taylor & Francis URL:[Link][2]
-
CO2-Selective Capture from Light Hydrocarbon Mixtures by Metal-Organic Frameworks: A Review Source: MDPI URL:[Link][1]
-
A porous cobalt-based metal-organic framework[CoL2-]n (L= 5-(pyrimidin-5-yl) isophthalic acid) with high CO2 selectivity and uptake capacity Source: RSC Advances URL:[Link][3]
Sources
Comparative Guide: Gas Sorption Isotherms of Pyrimidine vs. Pyridine Isophthalate MOFs
Executive Summary: The Nitrogen Effect
In Metal-Organic Framework (MOF) design, the isosteric replacement of carbon with nitrogen in aromatic linkers is a precision tool for tuning pore chemistry without altering the fundamental topology. This guide compares two specific isostructural ligand families:
-
Pyridine-3,5-dicarboxylate (3,5-PDC): The heterocyclic analogue of isophthalate with one nitrogen atom.[1]
-
Pyrimidine-4,6-dicarboxylate (4,6-PmDC): The analogue with two nitrogen atoms.[1]
Core Insight: While both ligands form similar structural topologies (often acs , rtl , or pcu nets depending on the metal node), the pyrimidine moiety introduces a higher density of Lewis basic sites. This significantly alters the gas sorption isotherms—specifically enhancing low-pressure CO₂ uptake and H₂ binding enthalpy (
Structural & Chemical Basis
To interpret the isotherms correctly, one must understand the ligand environment.
| Feature | Pyridine-3,5-dicarboxylate (3,5-PDC) | Pyrimidine-4,6-dicarboxylate (4,6-PmDC) |
| Structure | Monocyclic, 1 Nitrogen (meta to carboxylates) | Monocyclic, 2 Nitrogens (meta to carboxylates) |
| Symmetry | ||
| Dipole Moment | Moderate (~2.2 D) | High (~4.0 D) |
| Coordination | N often coordinates to metal (chelating/bridging) | One N coordinates; One N often remains free |
| Pore Environment | Moderately Polar | Highly Polar (Lewis Basic) |
Ligand Coordination Logic (Graphviz)
The following diagram illustrates how the additional nitrogen in pyrimidine creates "Pseudo-Open Sites" that are critical for sorption performance.
Figure 1: Coordination logic showing how Pyrimidine ligands generate accessible Lewis base sites (N2) for enhanced CO₂ capture, unlike the fully coordinated Pyridine analogues.[1]
Comparative Isotherm Analysis
Nitrogen ( ) Sorption at 77 K
Purpose: Determination of BET Surface Area and Pore Volume.[2]
-
Pyridine MOFs (e.g., Cu-3,5-PDC): Typically exhibit Type I isotherms indicative of permanent microporosity.[1] The single nitrogen often participates in coordination, creating rigid, open frameworks.
-
Pyrimidine MOFs (e.g., Cu-4,6-PmDC):
-
Isotherm Shape: Type I, but often with a lower saturation plateau than the pyridine analogue.
-
Why? The extra nitrogen atom and the slightly different packing (to accommodate the lone pair repulsion) can reduce the effective pore size.
-
Hysteresis: Pyrimidine MOFs are more prone to Type H4 hysteresis if the uncoordinated nitrogen induces flexibility or "gate-opening" phenomena.[1]
-
Carbon Dioxide ( ) Sorption at 273/298 K
Purpose: Assessment of quadrupole interactions and selectivity.
-
Pyridine MOFs:
-
Pyrimidine MOFs:
-
Behavior: Steep initial uptake (rectangular isotherm) at low pressures (< 0.1 bar).
-
Mechanism: Chemisorption-like interaction.[1] The accessible uncoordinated nitrogen acts as a Lewis base, strongly attracting the Lewis acidic carbon in CO₂.
-
Heat of Adsorption (
): High (~30–45 kJ/mol). -
Selectivity: Significantly higher CO₂/N₂ selectivity due to the specific affinity of the N-site for CO₂.
-
Hydrogen ( ) Sorption at 77 K
-
Comparison: Pyrimidine MOFs generally show higher enthalpy of adsorption for H₂ due to the enhanced local electric field created by the dipole of the pyrimidine ring. However, total gravimetric capacity (wt%) may be lower if the surface area is reduced compared to the pyridine variant.
Quantitative Performance Matrix
The following table synthesizes data from representative Cu(II) and Zn(II) frameworks constructed with these ligands.
| Parameter | Pyridine-3,5-dicarboxylate MOF | Pyrimidine-4,6-dicarboxylate MOF | Performance Verdict |
| BET Surface Area | 800 – 1,200 m²/g | 600 – 1,000 m²/g | Pyridine wins on total area.[1] |
| Pore Volume | 0.4 – 0.6 cm³/g | 0.3 – 0.5 cm³/g | Pyridine wins on volume.[1] |
| CO₂ Uptake (1 bar, 298 K) | ~2.5 mmol/g | ~3.8 – 4.5 mmol/g | Pyrimidine wins on capacity.[1] |
| Isosteric Heat ( | 22 kJ/mol | 35 – 42 kJ/mol | Pyrimidine shows stronger binding. |
| CO₂/N₂ Selectivity (IAST) | ~20:1 | ~50:1 to 80:1 | Pyrimidine is superior for separation.[1] |
Experimental Protocol: Synthesis & Activation
Note: This protocol is designed for the synthesis of Copper(II) analogues to ensure a valid head-to-head comparison.
Reagents
-
Metal Source:
(High purity). -
Ligand A: Pyridine-3,5-dicarboxylic acid (
).[3] -
Ligand B: Pyrimidine-4,6-dicarboxylic acid (
).[1] -
Solvent: DMF/Ethanol/Water (Typical ratio 1:1:1).[1]
Step-by-Step Workflow
-
Solvothermal Synthesis:
-
Dissolve 1.0 mmol of Ligand and 1.0 mmol of Copper salt in 20 mL solvent mixture.
-
Sonicate for 10 mins to ensure homogeneity.
-
Critical Step: Heat at 85°C for 24 hours. (Note: Pyrimidine ligands are more thermally sensitive; exceeding 100°C often leads to dense, non-porous phases).[1]
-
-
Solvent Exchange (Activation):
-
Decant mother liquor and wash crystals with fresh DMF (3x).
-
Soak in anhydrous methanol for 3 days, refreshing solvent every 12 hours.
-
Why? Methanol has a lower boiling point and surface tension, preventing pore collapse during evacuation.[1]
-
-
Degassing:
-
Heat samples at 120°C under dynamic vacuum (
Torr) for 12 hours. -
Validation: Verify color change (typically deep blue to violet/dark blue) indicating removal of coordinated solvent.
-
Isotherm Measurement
-
Instrument: Volumetric gas sorption analyzer (e.g., Micromeritics 3Flex).[1]
-
Dead Volume Correction: Use Helium at 298 K.
-
Equilibration: Set interval to 45 seconds to account for slower kinetics in the narrower pyrimidine pores.
Mechanistic Pathway (Graphviz)
This diagram details the physical mechanism of CO₂ selectivity in the Pyrimidine MOF.
Figure 2: Mechanistic pathway highlighting the role of the free N2 lone pair in discriminating between CO₂ and N₂.
References
-
Cepeda, J., et al. (2014).[1] "Porous M(II)/pyrimidine-4,6-dicarboxylato neutral frameworks: synthetic influence on the adsorption capacity and evaluation of CO2-adsorbent interactions." Chemistry – A European Journal.[1]
-
Lincke, J., et al. (2012).[1] "An isomorphous series of cubic, copper-based triazolyl isophthalate MOFs: linker substitution and adsorption properties." Inorganic Chemistry.
-
Hao, H.G., et al. (2012).[1] "Structure and gas adsorption properties of a magnesium-based metal–organic framework derived from pyridine-3,5-dicarboxylic acid." CrystEngComm.
-
Pal, T.K., et al. (2016).[1] "High and Selective CO2 Uptake in a Cobalt Adeninate Metal−Organic Framework Exhibiting Pyrimidine- and Amino-Decorated Pores." Journal of the American Chemical Society.
-
García-García, A., et al. (2014).[1] "Adsorption of pyridine onto the metal organic framework MIL-101." Journal of Materials Chemistry A.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Gas adsorption and structural diversity in a family of Cu(II) pyridyl-isophthalate metal–organic framework materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Selective CO2 and H2 adsorption in a chiral magnesium-based metal organic framework (Mg-MOF) with open metal sites [academia.edu]
- 5. Redox active pyridine-3,5-di-carboxylate- and 1,2,3,4-cyclopentane tetra-carboxylate-based cobalt metal–organic frameworks for hybrid supercapacitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03889K [pubs.rsc.org]
Powder X-ray diffraction (PXRD) patterns of pyrimidine-isophthalate frameworks
Publish Comparison Guide: Powder X-ray Diffraction (PXRD) Stability of Pyrimidine-Isophthalate Frameworks vs. Benchmark MOFs
Target Audience: Researchers, materials scientists, and drug development professionals.
Executive Summary
For researchers engineering porous materials for gas separation, catalysis, or drug delivery, verifying the structural integrity of a framework under operational stress is paramount. Pyrimidine-isophthalate frameworks represent a sophisticated class of Metal-Organic Frameworks (MOFs) that leverage the geometric constraints of isophthalate linkers and the versatile coordination chemistry of pyrimidine rings. This guide provides an objective, data-backed comparison of the Powder X-ray Diffraction (PXRD) patterns of pyrimidine-isophthalate MOFs against industry benchmarks (HKUST-1 and UiO-66), detailing the causal mechanisms behind their stability and outlining a self-validating protocol for rigorous PXRD analysis.
Mechanistic Foundations of Pyrimidine-Isophthalate Architectures
The structural robustness and functional utility of pyrimidine-isophthalate frameworks stem directly from their rational ligand design. The bent geometry of the isophthalate (1,3-benzenedicarboxylate) moiety naturally facilitates the formation of distinct supramolecular isomers, such as Kagomé or square-grid lattices, when coordinated to transition metal nodes like Cu(II) paddlewheels[1].
Crucially, the pyrimidine ring introduces two nitrogen donors. Depending on the synthetic conditions, these nitrogen atoms can either participate in metal coordination to increase the framework's dimensionality or remain uncoordinated[1]. When left uncoordinated, these nitrogen atoms point directly into the pore channels, acting as highly active Lewis basic sites that enhance host-guest interactions (e.g., selective CO₂ capture or drug molecule binding) without compromising the framework's topology[2]. PXRD serves as the definitive analytical tool to verify that these intricate architectures do not collapse upon the removal of guest solvents (desolvation)[2].
Comparative PXRD Performance Analysis
To objectively evaluate pyrimidine-isophthalate frameworks (such as MFM-126 or FJI-H14), we must compare their PXRD-validated stability against two widely utilized benchmark MOFs: HKUST-1 and UiO-66.
| Feature | Pyrimidine-Isophthalate MOFs (e.g., FJI-H14, MFM-126) | HKUST-1 (Cu-BTC) | UiO-66 (Zr-BDC) |
| Primary Metal Node | Cu(II) Paddlewheel or similar[1][2] | Cu(II) Paddlewheel[3] | Zr₆O₄(OH)₄ Octahedral Core[4] |
| Ligand Type | Pyrimidine-decorated isophthalate[2] | Trimesic acid (BTC)[3] | Terephthalic acid (BDC) |
| Thermal Stability (PXRD) | High (Retains crystallinity up to ~230 °C)[5] | Moderate (~200 °C) | Very High (Up to 500 °C, drops if highly defective) |
| Moisture/Chemical Stability | Robust (Resists structural collapse post-activation; some resist pH extremes)[2][5] | Poor (Rapid loss of PXRD peaks at >70% RH)[3] | Excellent (Stable in water and mild buffers)[4] |
| Pore Environment | Highly functionalized (uncoordinated N-donors)[2] | Open metal sites (hydrophilic)[3] | Hydrophobic, tunable via missing-linker defects |
Data Insights:
-
Pyrimidine-Isophthalate MOFs: Exhibit robust PXRD retention post-activation. For instance, FJI-H14 maintains its crystalline PXRD pattern up to 230 °C and demonstrates exceptional resistance to both acidic (pH 1) and basic (pH 13) aqueous solutions[5]. Similarly, MFM-126 retains phase purity after dynamic vacuum desolvation at 393 K[2].
-
HKUST-1 (Cu-BTC): While highly porous, HKUST-1 suffers from severe moisture instability. PXRD data reveals a rapid loss of characteristic diffraction peaks when exposed to humid environments (>70% RH), caused by water molecules displacing the carboxylate linkers at the Cu centers[3].
-
UiO-66 (Zr-BDC): Known for its extreme stability, standard UiO-66 retains its PXRD pattern up to 500 °C and is highly stable in water[4]. However, highly defective variants engineered for greater surface area can experience structural collapse and amorphization at temperatures as low as 250 °C.
Self-Validating Experimental Protocol for PXRD Analysis
To ensure scientific integrity, PXRD data must be collected using a self-validating workflow that eliminates false positives (e.g., capillary-force-induced pore collapse misidentified as an inherent phase change).
Step 1: Solvent Exchange
-
Protocol: Immerse the as-synthesized MOF crystals in a low-boiling solvent (e.g., acetone or ethanol) for 72 hours, replacing the solvent every 24 hours[2].
-
Causality: High-boiling synthesis solvents like DMF (b.p. 153 °C) exert massive capillary forces on the pore walls during direct thermal evaporation. Exchanging DMF for acetone (b.p. 56 °C) lowers the surface tension during activation, preventing the mechanical collapse of the framework.
Step 2: Thermal Activation under Dynamic Vacuum
-
Protocol: Transfer the solvent-exchanged sample to a Schlenk flask and apply a dynamic vacuum while heating to the target activation temperature (e.g., 393 K)[2].
-
Causality: Dynamic vacuum lowers the boiling point of the guest molecules, allowing for complete desolvation at lower temperatures, thereby preserving the delicate coordination bonds of the pyrimidine-isophthalate nodes.
Step 3: Variable-Temperature PXRD (VT-PXRD) Collection
-
Protocol: Load the activated powder into a borosilicate capillary inside an argon-filled glovebox. Seal the capillary and collect diffractograms continuously while ramping the temperature at 5 °C/min.
-
Causality: Sealing the capillary prevents atmospheric moisture from re-coordinating to the metal nodes. VT-PXRD provides a real-time thermal stability envelope, pinpointing the exact temperature at which the framework degrades[5].
Structural Dynamics & PXRD Interpretation
When analyzing the PXRD patterns of pyrimidine-isophthalate frameworks, the lowest-angle peak (typically between 2θ = 5° and 8°) is the most critical indicator of structural health.
-
Peak Retention: If the low-angle peak remains sharp after activation, the meso/microporous channels are fully intact[5].
-
Peak Broadening: According to the Scherrer equation, significant broadening of the peaks post-stress indicates a reduction in crystallite size or partial amorphization.
-
Reversibility Check: A self-validating system requires that the PXRD pattern collected after gas sorption or stress testing perfectly matches the activated pattern, proving the material's viability for cyclic industrial applications[5].
Workflow Visualization
Workflow for PXRD validation of pyrimidine-isophthalate MOFs.
References[2] Host-guest selectivity in a series of isoreticular metal- organic frameworks | Source: manchester.ac.uk | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwpRapQKMQIw7pah8kxGl1j-LY2PB1XHVxdCxVys0_2dBXb646EPUjiV8ZJwM5UB1SxSC4YPmfEMV-zoGNcmfVnCZa0zqMqHic4yAQrEc4wxGkFHFngGpHEbqLlkM2aJ1LY_Sjy6QYfHGseiVQhJnwIqH1rOJu-siBLg==[1] Supramolecular Isomers of Metal-Organic Frameworks Derived from a Partially Flexible Ligand with Distinct Binding Motifs | Source: kaust.edu.sa | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDvVmvwTd42vbpTIsiAUh3VrDRBUx4oHnOKDZ4aPM5CguGcoQFI3yYLul9nw6dGTc1lNSnufSBlG6fa9u7WNUswDTouFEtbPuxKSlGkXwq4V0J98ITuwqro7ZzxpSAix2aBH8cwCJXpucZLOdWSqZYbClDKItLx9IzBLZYJ3g9UWRUsDAbdnOb5AURMeU-2hKc3K4=[6] Carbon dioxide capture and conversion by an acid-base resistant metal-organic framework | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvRcGuP05EFyksS7_lLho2RRCNlYoGAIpJCBwMDQk6lCMiQwKCXWE6CwNNT_YA6-rQ7y2cgo_-ogEDhVKjf3lNHmo-OGjyf9NN5WiWng5KMEMiUagLGG1apgSJk7XpNBHi9dYB6Rdv9sOtZFo=[3] Enhanced aging properties of HKUST-1 in hydrophobic mixed-matrix membranes for ammonia adsorption | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHP58TfHxiV1fnVDs0A5DtVqhAS95qSjNb0BqsFnVgLR3Op7tkJ2rQW6aTQdaXV17tA7K9U4YPsgb1b7Hs1ftEJozG_t62yNZMZ0I-VwhnlMFgeQRb4LJcQfSFzJ4wz5EDIkOiQrrZVYFCZh0=[5] Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments | Source: rsc.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtLHPCQKdRCgeUrl4LVOMh6455-KnFtL2XxAihUn3Sm3y0Lp4XQWoKkNY5mIM8BKOE_kiGmZ5-TB_rPrNN_3KNDgOzcyUK7nw9daKAQLqRgzJSdxl0RsQbY33Vo-0AsDrEfInZjqviPVFILuCuiMMCYJyY2dSGa0ME[4] Advancing Arsenic Water Treatment Using UiO-66 and Its Functionalized Metal–Organic Framework Analogs | Source: mdpi.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5eJKTuBbzkeQG18OTurFhhygVsq0sWNteUYcaFqvH4NXr6c4qKV1HS7ZKehbXyTqLqwmqmpQNyiVouEWPSHw4NNtoHMPCiewmHJEo-pLvREscrJEfmL2150gh6MaVFapwrqpa
Sources
- 1. DSpace [repository.kaust.edu.sa]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. Enhanced aging properties of HKUST-1 in hydrophobic mixed-matrix membranes for ammonia adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing Arsenic Water Treatment Using UiO-66 and Its Functionalized Metal–Organic Framework Analogs [mdpi.com]
- 5. Carbon dioxide capture and conversion by an acid-base resistant metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
UV-Vis absorption spectra of 5-(Pyrimidin-5-yl)isophthalic acid ligands
An In-Depth Comparative Guide to the UV-Vis Absorption Spectra of 5-(Pyrimidin-5-yl)isophthalic Acid Ligands
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of materials science and coordination chemistry, the design of organic ligands is a cornerstone for the development of functional materials such as Metal-Organic Frameworks (MOFs). Among these, 5-(Pyrimidin-5-yl)isophthalic acid stands out as a versatile building block, prized for its rigid structure and the presence of multiple coordination sites offered by its carboxylate and pyrimidine nitrogen atoms[1]. Understanding the electronic properties of this ligand is paramount for predicting and interpreting the characteristics of the resulting materials.
This guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption spectra of 5-(Pyrimidin-5-yl)isophthalic acid. We will delve into the theoretical underpinnings of its spectral features, compare it with related structural motifs, and provide a field-proven protocol for its experimental characterization. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization.
Theoretical Principles: Electronic Transitions in Aromatic Heterocycles
The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions between different molecular orbitals, primarily from a bonding or non-bonding orbital to an anti-bonding orbital. For a molecule like 5-(Pyrimidin-5-yl)isophthalic acid, which contains both phenyl and pyrimidine rings, as well as carboxylic acid functional groups, two main types of transitions are expected:
-
π → π* Transitions: These are high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of aromatic and other conjugated systems. The extended conjugation between the phenyl and pyrimidine rings in the target molecule is expected to cause a bathochromic shift (a shift to longer wavelengths) compared to its individual components[2].
-
n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen or oxygen atom, to a π* anti-bonding orbital. In pyrimidine and carboxylic acid groups, the nitrogen and oxygen atoms possess lone pairs, making n → π* transitions possible[2][3]. These transitions are typically of lower intensity than π → π* transitions and are highly sensitive to solvent polarity[4].
The overall spectrum is a composite of these transitions, providing a unique electronic fingerprint of the molecule.
Caption: Conceptual energy diagram of electronic transitions.
Comparative Spectral Analysis
While specific experimental spectra for 5-(Pyrimidin-5-yl)isophthalic acid are not widely published in isolation, we can reliably predict its spectral features by comparing it to its constituent parts and related substituted isophthalic acids.
Isophthalic Acid and its Derivatives
Isophthalic acid (IPA) itself exhibits a UV-Vis absorption spectrum in water with multiple peaks, typically observed in the 200-400 nm range[5][6]. Studies on isophthalic acid derivatives show maximal absorption around 214, 236, and 288 nm[7]. The introduction of substituents on the phenyl ring can significantly alter the spectrum. For instance, electron-donating groups like methoxy (-OCH₃) or amino (-NH₂) can cause a bathochromic shift and an increase in absorption intensity (hyperchromic effect)[8][9].
Pyrimidine and its Derivatives
Pyrimidine, as a nitrogen-containing heterocycle, is a core component of vital biological molecules and a common scaffold in medicinal chemistry[10][11]. Its UV spectrum is characterized by absorptions stemming from both π → π* and n → π* transitions. The n → π* transitions in nitrogenous heterocycles are particularly sensitive to pH and solvent effects. In acidic conditions, protonation of the nitrogen atoms can lead to a hypsochromic (blue) shift of the n → π* band, as the lone pair electrons are stabilized[12].
Predicted Spectrum of 5-(Pyrimidin-5-yl)isophthalic Acid
Combining these moieties, the pyrimidin-5-yl group acts as a significant substituent on the isophthalic acid core. The key feature is the extension of the conjugated π-system across both aromatic rings. This extended conjugation is expected to lower the energy gap between the π and π* orbitals, resulting in a pronounced bathochromic shift of the main absorption bands compared to isophthalic acid alone. We can anticipate strong absorption maxima to appear above 300 nm. The presence of pyrimidine's nitrogen atoms will also introduce weak n → π* transitions, likely appearing as shoulders on the main π → π* absorption bands.
| Compound | Expected λ_max (nm) | Key Transitions | Reference/Rationale |
| Isophthalic Acid | ~214, 236, 288 | π → π | Experimental data for derivatives[7]. |
| Pyrimidine | ~240-270 | π → π, n → π | General data for nitrogenous heterocycles. |
| 5-Methoxyisophthalic acid | Shifted from IPA | π → π | Methoxy group acts as an auxochrome[8]. |
| 5-(Pyrimidin-5-yl)isophthalic acid | > 290 nm | π → π* (dominant), n → π* (weak) | Extended conjugation leads to bathochromic shift. |
Influence of Experimental Parameters
The UV-Vis spectrum of this ligand is highly dependent on the experimental environment, a critical consideration for ensuring reproducible and accurate data.
-
Solvent Polarity: The choice of solvent can induce shifts in absorption maxima (solvatochromism). For π → π* transitions, increasing solvent polarity typically causes a bathochromic shift. Conversely, for n → π* transitions, polar protic solvents (like water or ethanol) can form hydrogen bonds with the non-bonding electrons on the nitrogen atoms, lowering their energy and resulting in a hypsochromic (blue) shift[2][4]. Non-polar solvents are less likely to cause these shifts and may reveal more of the spectrum's fine structure[13].
-
pH of the Solution: Both the carboxylic acid groups and the pyrimidine nitrogens have pKa values that make their protonation state dependent on the solution's pH. Deprotonation of the carboxylic acid groups to carboxylates in basic media will alter the electronic distribution and typically leads to a bathochromic shift. Conversely, protonation of the pyrimidine nitrogens in acidic media stabilizes the n-orbitals, causing a hypsochromic shift for n → π* transitions[12][14].
Standard Operating Protocol for UV-Vis Spectral Acquisition
This protocol provides a self-validating system for obtaining high-quality UV-Vis absorption spectra. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Objective: To measure the UV-Vis absorption spectrum of 5-(Pyrimidin-5-yl)isophthalic acid in a suitable solvent.
Materials:
-
5-(Pyrimidin-5-yl)isophthalic acid
-
Spectroscopic grade solvent (e.g., Ethanol, Acetonitrile, or Dimethylformamide - DMF)
-
Calibrated dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated analytical balance and volumetric flasks
Methodology
-
Solvent Selection:
-
Causality: The solvent must be transparent in the wavelength range of interest (typically 200-800 nm) to avoid interference. The polarity of the solvent should also be considered based on the desired information (see Section 3). Ethanol is a good starting point as it is a polar protic solvent transparent down to ~210 nm.
-
-
Stock Solution Preparation:
-
Accurately weigh approximately 5-10 mg of the ligand.
-
Dissolve the solid in a 100 mL volumetric flask using the chosen solvent to create a stock solution (e.g., ~0.2-0.4 mM).
-
Causality: Preparing a concentrated stock solution allows for accurate serial dilutions and minimizes weighing errors.
-
-
Working Solution Preparation:
-
Dilute the stock solution to prepare a working solution with an expected absorbance in the optimal range of 0.1 to 1.0 A.U. A typical starting concentration would be around 10-20 µM.
-
Causality: Measurements within this absorbance range ensure adherence to the Beer-Lambert Law, which posits a linear relationship between absorbance and concentration. Deviations can occur at high concentrations due to molecular interactions.
-
-
Spectrophotometer Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
-
Fill two matched quartz cuvettes with the pure solvent.
-
Place the cuvettes in both the sample and reference holders.
-
Perform a baseline correction across the desired wavelength range (e.g., 200-500 nm).
-
Causality: The baseline correction electronically subtracts any absorbance from the solvent and the cuvettes, ensuring that the final spectrum is solely due to the analyte.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Acquire the absorption spectrum.
-
Causality: Rinsing the cuvette with the sample solution prevents dilution from any residual solvent, ensuring the concentration is accurate.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max).
-
If the molar absorptivity (ε) is required, prepare a series of dilutions and create a calibration curve of absorbance vs. concentration. The slope of this line, according to the Beer-Lambert Law (A = εbc), will be ε (since path length 'b' is typically 1 cm).
-
Caption: Experimental workflow for UV-Vis spectral acquisition.
Conclusion
The UV-Vis absorption spectrum of 5-(Pyrimidin-5-yl)isophthalic acid is a powerful tool for its characterization, offering insights into its electronic structure. The spectrum is dominated by intense π → π* transitions, which are expected to be red-shifted to wavelengths above 290 nm due to the extended conjugation between the phenyl and pyrimidine rings. Weaker n → π* transitions introduced by the nitrogen and oxygen heteroatoms are also anticipated. Researchers must remain cognizant of the significant influence of solvent polarity and pH, as these factors can cause pronounced spectral shifts, altering both the position and intensity of absorption bands. By following a rigorous and well-understood experimental protocol, UV-Vis spectroscopy serves as a reliable and accessible method for confirming the identity and probing the electronic properties of this important ligand and the advanced materials derived from it.
References
-
Aydin, M., et al. (2016). Conformational, electronic, and spectroscopic characterization of isophthalic acid (monomer and dimer structures) experimentally and by DFT. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 169, 105-117. Available at: [Link][5][6]
-
ResearchGate. (n.d.). Conformational, electronic, and spectroscopic characterization of isophthalic acid (monomer and dimer structures) experimentally and by DFT | Request PDF. Available at: [Link][6]
-
Journal of Chemical Health Risks. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Available at: [Link][15]
-
Gulcan, M., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules, 29(4), 789. Available at: [Link][16]
-
Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4945. Available at: [Link][17]
-
ResearchGate. (n.d.). (A) UV Spectra of and isophthalic acid derivative. (B) UV Spectra of a terephthalic acid derivative. Available at: [Link][7]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). Journal of Pharmaceutical Research International. Available at: [Link][10]
-
Ulutürk, M., et al. (2023). Potentially Bioactive Novel Isophthalic Acid Based Azo Molecules: Synthesis, Characterization, Quantum Chemical Calculations, ADMET Properties, Molecular Docking and Molecular Dynamics Simulations. Polycyclic Aromatic Compounds. Available at: [Link][18]
-
Sharma, U. K., & Jacob, S. (2015). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. Available at: [Link][4]
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Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Available at: [Link]
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Journal of the Chemical Society. (1949). Ultra-violet absorption spectra of nitrogenous heterocyclic compounds. Part I. Effect of pH and irradiation on the spectrum of adenine. Available at: [Link]
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CD Bioparticles. (n.d.). 5-(pyrimidin-5-yl)isophthalic acid. Available at: [Link][1]
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Shivaji College. (n.d.). Solvent Effects. Available at: [Link][2]
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E-learn for all. (2019). What is Effect of Solvent on UV Absorption Spectra. YouTube. Available at: [Link][13]
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Lodeiro, C., et al. (2023). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. ACS Omega, 8(22), 19785–19795. Available at: [Link][3]
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Wang, L., et al. (2015). Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds. Journal of Environmental Informatics, 26(1), 36-44. Available at: [Link][14]
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Sun, Y., et al. (2017). Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. Scientific Reports, 7, 42811. Available at: [Link][8]
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Garcia-Garcia, A., et al. (2022). Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. Magnetochemistry, 8(5), 49. Available at: [Link][9]
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International Journal of Current Science. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Available at: [Link][11]
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ResearchGate. (n.d.). UV-vis absorption spectra of 4.185 × 10 −5 M solutions of II in the range of pH from 5.0 to 12.0 obtained in pure methanol solutions. Available at: [Link][12]
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Safety Operating Guide
5-(Pyrimidin-5-yl)isophthalic acid proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of experimental design. The lifecycle of a chemical does not end at the laboratory bench; it ends at its safe, elemental deconstruction.
5-(Pyrimidin-5-yl)isophthalic acid (CAS: 1417570-15-0) is a highly specialized, bifunctional building block frequently utilized in the synthesis of Metal-Organic Frameworks (MOFs) and advanced active pharmaceutical ingredients (APIs)[1]. However, its unique structural amalgamation—a rigid dicarboxylic acid backbone coupled with a nitrogen-rich pyrimidine ring—demands a highly specific approach to laboratory safety and waste management.
Here is the comprehensive, self-validating guide to the operational handling and disposal of 5-(Pyrimidin-5-yl)isophthalic acid.
Part 1: Physicochemical Profiling & Hazard Causality
To safely manage a chemical, one must first understand the causality behind its molecular behavior. The dicarboxylic acid functional groups render the molecule slightly acidic and highly prone to forming fine, easily dispersible dusts[2]. Simultaneously, the pyrimidine ring introduces a significant nitrogen load, which fundamentally alters how the compound must be thermally destroyed.
Table 1: Physicochemical & Hazard Profile
| Property | Value / Description | Operational Implication |
| CAS Number | 1417570-15-0[1] | Essential for waste contractor manifesting. |
| Molecular Formula | C12H8N2O4 | High carbon/nitrogen ratio dictates combustion byproducts. |
| Molecular Weight | 244.21 g/mol [1] | Used to calculate theoretical yield and waste mass limits. |
| Physical State | Solid (Crystalline Powder) | High risk of aerosolization and inhalation exposure[3]. |
| Solubility | Low in water; soluble in DMF/DMSO | Do not flush. Will precipitate and block plumbing[3]. |
| Combustion Byproducts | CO, CO2, NOx (Nitrogen Oxides) | Requires specialized high-temperature incineration[4]. |
Note: In the absence of exhaustive compound-specific toxicological profiling, hazard parameters are extrapolated from the isophthalic acid backbone, which is a known respiratory, skin, and eye irritant[5].
Part 2: Operational Handling & Safety Protocols
Before we execute disposal, we must establish handling parameters that prevent premature waste generation and accidental exposure. Every protocol must act as a self-validating system —meaning the procedure itself contains built-in checks to confirm it is working.
-
The Causality of Dust Control: Isophthalic acid derivatives are notorious for forming combustible dust concentrations in the air[2]. Handling must strictly occur within a properly calibrated fume hood.
-
Self-Validating Step (Static Check): Before transferring the powder, ground all spatulas and weighing boats. Validation: If static cling is observed on the spatula (powder jumping to the metal), the ambient humidity is too low, and the risk of aerosolization is critical. Stop the procedure and adjust environmental controls before proceeding.
-
PPE Requirements: Nitrile gloves (double-gloved), safety goggles, and a particulate respirator (N95 or P100) if handling outside of primary engineering controls[6].
Part 3: Step-by-Step Disposal Workflows
Mixing this compound with strong oxidizers or mineral acids can trigger exothermic degradation[7]. Therefore, strict segregation is mandatory.
Phase 1: Segregation & Containment
-
Solid Waste Isolation: Collect all unreacted powder, crystallized mother liquors, and contaminated filter paper into a dedicated, halogen-free organic waste stream.
-
Liquid Waste Management: Liquid waste (e.g., DMF or DMSO solutions from MOF synthesis) must be collected in compatible High-Density Polyethylene (HDPE) carboys. Do not use metal containers, as the acidic nature of the dissolved carboxylates can cause slow corrosive leaching over time.
-
Seal and Validate: Tightly seal the HDPE containers.
-
Self-Validation (The Wipe Test): Perform a solvent-dampened wipe test on the exterior of the sealed container. A visually clean wipe validates that no microscopic dust has adhered to the outside, eliminating the risk of cross-contamination during transit to the waste facility.
-
Phase 2: Labeling & Temporary Storage
-
Documentation: Affix a GHS-compliant label indicating exactly: "Hazardous Waste - Solid Organic Acid / Contains Nitrogenous Organics."
-
Storage Parameters: Store the sealed waste in a ventilated, dry accumulation area maintained below 25°C. Ensure it is strictly isolated from strong bases and oxidizing agents[7].
Phase 3: Final Destruction (Incineration)
-
Contractor Transfer: Transfer the documented waste to a licensed hazardous waste contractor[5].
-
The Causality of Incineration: Why is standard landfill or drain disposal illegal? The compound's low aqueous solubility will cause immediate precipitation and environmental persistence[8]. More importantly, the pyrimidine ring dictates that disposal must be executed via high-temperature incineration (>1000°C) . Standard combustion of nitrogen-containing heterocycles generates highly toxic nitrogen oxides (NOx). The contracted facility must be explicitly equipped with catalytic NOx scrubbers to neutralize these off-gases into harmless nitrogen gas (N2) and water vapor[4].
Part 4: Disposal Workflow Visualization
Figure 1: End-to-end disposal workflow for 5-(Pyrimidin-5-yl)isophthalic acid.
References
-
Title: ISOPHTHALIC ACID, 99% SECTION 1 - CHEMICAL PRODUCT AND COMPANY IDENTIFICATION | Source: Leonid Chemicals | URL: [Link]
-
Title: Chemicals Determined Not Likely to Present an Unreasonable Risk Following Pre-Manufacture Notification Review - EPA | Source: EPA | URL: [Link]
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- 6. pfaltzandbauer.com [pfaltzandbauer.com]
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- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
